1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZKNORRVIUCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CBr)CBr)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184518 | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30432-16-7 | |
| Record name | 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30432-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. This multifunctional organobromine compound serves as a versatile building block in organic and polymer chemistry and has emerged as a compound of interest for its potential therapeutic applications.
Core Physical and Chemical Properties
This compound is a solid organic compound with a high degree of bromination, contributing to its high density and reactivity. For optimal stability, it should be stored in a dry, sealed container at 2-8°C.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈Br₄ |
| Molecular Weight | 399.74 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 376.9°C at 760 mmHg[1] |
| Density | 2.303 g/cm³[1] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 30432-16-7 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 |
| InChIKey | GJZKNORRVIUCCH-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=C(CBr)CBr)CBr)Br |
Spectral Data
Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in the public domain. Commercial suppliers of this compound may not provide this information, and it is incumbent upon the researcher to verify the compound's identity and purity.
For mass spectrometry, predicted fragmentation patterns can be calculated. The predicted monoisotopic mass is 395.73595 Da.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the four bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[1] This makes the compound a valuable precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and dicationic ionic liquids.[1]
General Reactivity
-
Nucleophilic Substitution: The bromine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups.
-
Cyclization Reactions: The multiple reactive sites make it a suitable starting material for the construction of cyclic and heterocyclic systems.
-
Polymer Chemistry: It is used in catalyst-free multicomponent cyclopolymerizations to produce functional polyiminofurans (PIFs).[1] It also serves as a building block for dendrimers and star-branched polymers.[1]
Synthesis
The primary route for the synthesis of this compound is through the bromination of conjugated dienes.[1] A plausible, though not experimentally detailed, synthetic pathway starts from the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.[1]
Biological Activity and Therapeutic Potential
Recent interest in this compound has been driven by its potential application as an inhibitor of ubiquitin-specific peptidase 9X (USP9X) for the treatment of cancer.
Role as a USP9X Inhibitor
Ubiquitin-specific peptidase 9X (USP9X) is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation. USP9X is implicated in several signaling pathways that are crucial for cancer cell survival, proliferation, and migration. By inhibiting USP9X, it is hypothesized that the degradation of oncoproteins can be promoted, leading to anti-cancer effects.
Key Signaling Pathways Involving USP9X
The inhibition of USP9X can impact multiple downstream signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the central role of USP9X in these pathways.
Experimental Protocols
Due to the specialized nature of this compound, detailed experimental protocols for its synthesis and specific biological assays are not widely published. The following sections provide plausible, generalized methodologies based on established chemical principles and commercially available assay technologies.
Plausible Synthesis of this compound
This hypothetical protocol is based on the known reactivity of conjugated dienes with bromine.
Objective: To synthesize this compound via the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.
Materials:
-
2,3-dimethyl-1,3-butadiene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware.
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve 2,3-dimethyl-1,3-butadiene in CCl₄.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a stoichiometric excess of bromine (dissolved in CCl₄) dropwise to the stirred solution. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by washing with a saturated NaHCO₃ solution to remove excess bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Note: This is a generalized procedure. The exact stoichiometry, reaction times, and purification methods would need to be optimized. Extreme caution should be exercised when working with bromine.
USP9X Inhibition Assay (Fluorogenic)
This protocol is based on the principles of commercially available USP9X inhibitor screening kits.
Objective: To determine the inhibitory effect of this compound on USP9X activity.
Materials:
-
Recombinant human USP9X enzyme
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) fluorogenic substrate
-
Assay buffer
-
This compound (test compound)
-
Known USP9X inhibitor (positive control, e.g., Ubiquitin Aldehyde)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include wells for vehicle control (DMSO only) and positive control.
-
Add the USP9X enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity over a specified period (e.g., 60 minutes) using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and determine the IC₅₀ value.
References
synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene from 2,3-dimethyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene, a versatile building block in organic synthesis, from the readily available starting material, 2,3-dimethyl-2-butene. This document details the established synthetic routes, experimental protocols, and key chemical data to support research and development in medicinal chemistry and materials science.
Introduction
This compound is a highly functionalized aliphatic bromine compound. Its structure, featuring four bromine atoms, offers multiple reactive sites for subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including polymers and pharmaceutical agents. The synthesis from 2,3-dimethyl-2-butene presents a direct approach to this tetrabrominated scaffold.
Synthetic Pathways
Two primary synthetic strategies for the preparation of this compound from 2,3-dimethyl-2-butene are considered: a direct, one-pot exhaustive bromination and a two-step pathway involving an isomerization to a conjugated diene followed by bromination.
Direct Exhaustive Bromination
A laboratory-scale synthesis has been documented that achieves the direct conversion of 2,3-dimethyl-2-butene to the desired tetrabrominated product.[1] This method employs a combination of electrophilic addition and free-radical substitution in a single reaction vessel. The reaction proceeds by treating 2,3-dimethyl-2-butene with an excess of bromine in the presence of hydrobromic acid.[1] The elevated temperature facilitates the exhaustive allylic bromination of the methyl groups.
Two-Step Synthesis via Diene Intermediate
A chemically sound alternative approach involves the initial isomerization of 2,3-dimethyl-2-butene to its conjugated diene isomer, 2,3-dimethyl-1,3-butadiene. This diene is considered a more direct precursor for the target molecule.[1] The subsequent exhaustive bromination of 2,3-dimethyl-1,3-butadiene is expected to yield this compound. Acid catalysts such as sulfuric acid or sulfonic acids can be employed for the isomerization of similar dimethylbutene isomers.
Experimental Protocols
Direct Exhaustive Bromination of 2,3-Dimethyl-2-butene
Objective: To synthesize this compound directly from 2,3-dimethyl-2-butene.
Reagents:
-
2,3-Dimethyl-2-butene
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Hydrobromic Acid (HBr)
-
Bromine (Br₂)
Procedure:
-
In a suitable reaction vessel, dissolve 2,3-dimethyl-2-butene in dichloromethane.
-
Add an aqueous solution of hydrobromic acid to the mixture.
-
Introduce a significant excess of bromine to the reaction mixture.
-
Stir the reaction mixture vigorously for an extended period at a moderately elevated temperature (e.g., 45°C).[1]
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to remove excess bromine and acid.
-
The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Data Presentation
Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | Liquid |
| This compound | C₆H₈Br₄ | 399.74 | Solid |
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical transformations and experimental workflows discussed in this guide.
Figure 1: Direct synthesis of this compound.
References
An In-depth Technical Guide to 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (C6H8Br4), a highly functionalized brominated organic intermediate. The document details its physicochemical properties, synthesis methodologies, and diverse reactivity, particularly in nucleophilic substitution and as a precursor for heterocyclic compounds. A significant focus is placed on its emerging role in drug discovery as an inhibitor of Ubiquitin-specific Peptidase 9, X-linked (USP9X), a deubiquitinating enzyme implicated in various cancers. This guide consolidates available data, presents detailed experimental protocols, and visualizes key pathways and workflows to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a tetrabrominated alkene with a unique structure that offers multiple reactive sites for chemical transformations.[1][2] Its utility spans from a building block in polymer chemistry to a versatile precursor in the synthesis of complex organic molecules and heterocycles.[1] Recently, it has garnered attention in the field of medicinal chemistry for its potential as a therapeutic agent, specifically as an inhibitor of the deubiquitinating enzyme USP9X, which is a promising target in oncology.[2] This guide aims to provide an in-depth technical resource on this compound, covering its fundamental properties, synthesis, chemical behavior, and its potential applications in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C6H8Br4 | [3] |
| Molecular Weight | 399.74 g/mol | [3] |
| CAS Number | 30432-16-7 | |
| Appearance | Not Available | |
| Boiling Point | 376.9 °C at 760 mmHg | [1] |
| Density | 2.303 g/cm³ | [1] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of a suitable conjugated diene, such as 2,3-dimethyl-1,3-butadiene.[1] This process typically involves both addition and substitution reactions to achieve the desired tetrabrominated product.
General Synthesis Workflow
The logical workflow for the synthesis and purification of this compound is depicted below.
Caption: Logical workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the bromination of conjugated dienes.[4]
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
Petroleum ether
-
Sodium thiosulfate solution (aqueous, saturated)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 2,3-dimethyl-1,3-butadiene (1.0 eq) in anhydrous chloroform. Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Bromination: Slowly add a solution of bromine (2.0 eq) in chloroform dropwise from the dropping funnel to the stirred diene solution. Maintain the reaction temperature below -10 °C throughout the addition.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at -10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from petroleum ether to yield this compound as a solid.
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Infrared spectroscopy can also be used to identify functional groups.[3]
Chemical Reactivity and Applications in Synthesis
The four bromine atoms in this compound are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the introduction of various functionalities and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
The compound readily reacts with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. These reactions are fundamental to its use as a versatile building block.
Experimental Protocol: Reaction with a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine to form a substituted heterocyclic compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline) (4.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (4.0 eq) and potassium carbonate (4.0 eq).
-
Reaction: Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
Precursor for Heterocyclic Synthesis
The di-functionality on either side of the double bond makes this compound an ideal precursor for the synthesis of various heterocyclic systems, such as substituted thiophenes and other ring structures.[1]
Caption: General scheme for heterocyclic synthesis.
Therapeutic Potential: Inhibition of USP9X in Cancer
Recent studies have identified this compound as a potential inhibitor of Ubiquitin-specific Peptidase 9, X-linked (USP9X), a deubiquitinating enzyme that plays a crucial role in various cellular processes and is implicated in the pathogenesis of several cancers.[2]
The USP9X Signaling Pathway
USP9X is known to regulate the stability and activity of numerous proteins involved in key signaling pathways that control cell growth, proliferation, and survival. Its overexpression has been linked to tumorigenesis and chemoresistance in various cancers, including breast and lung cancer.[5][6] USP9X exerts its effects through multiple pathways, including the Notch and Hippo signaling pathways.[7][8]
USP9X-Mediated Notch Signaling in Triple-Negative Breast Cancer (TNBC):
In TNBC, USP9X can activate the Notch signaling pathway, which leads to the secretion of pro-inflammatory cytokines and the recruitment of tumor-associated macrophages, thereby promoting tumor growth.[7][9] Inhibition of USP9X has been shown to reduce Notch activity and suppress tumor progression.[7][9]
Caption: Inhibition of USP9X-mediated Notch signaling.
USP9X and the Hippo Pathway:
USP9X can also act as a deubiquitinase for the Large Tumor Suppressor Kinase 2 (LATS2) in the Hippo pathway.[8] By stabilizing LATS2, USP9X can suppress the oncogenic activity of the transcriptional co-activator YAP.[8] This suggests a tumor-suppressive role for USP9X in certain contexts.
Drug Development Implications
The ability of this compound to inhibit USP9X makes it a valuable lead compound for the development of novel anti-cancer therapies.[2] Further research into its structure-activity relationship (SAR) could lead to the design of more potent and selective USP9X inhibitors. The development of analogues of this compound could be a promising strategy in drug discovery programs targeting deubiquitinating enzymes.
Conclusion
This compound is a highly versatile and reactive organic compound with significant potential in both synthetic chemistry and drug discovery. Its straightforward synthesis and the reactivity of its four bromine atoms provide a platform for the creation of diverse molecular structures. The identification of this compound as a USP9X inhibitor opens up new avenues for the development of targeted cancer therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this intriguing molecule.
References
- 1. This compound Supplier|CAS 30432-16-7 [benchchem.com]
- 2. 1,4-DIBROMO-2,3-BIS(BROMOMETHYL)-2-BUTENE | 30432-16-7 [chemicalbook.com]
- 3. 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | C6H8Br4 | CID 35343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 5. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Therapeutic inhibition of USP9x-mediated Notch signaling in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitylase USP9X suppresses tumorigenesis by stabilizing large tumor suppressor kinase 2 (LATS2) in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Technical Guide: Spectroscopic Profile of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS No: 30432-16-7; Molecular Formula: C₆H₈Br₄; Molecular Weight: 399.74 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, data from analogous compounds, and information from spectral databases. This document is intended to serve as a valuable resource for the characterization and identification of this highly functionalized molecule.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The following tables outline the predicted chemical shifts for both ¹H and ¹³C NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 4.1 - 4.3 | Singlet | 4H | -CH₂Br (allylic) |
| ~ 4.0 - 4.2 | Singlet | 4H | -CH₂Br (vinylic) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 135 - 140 | Quaternary | C=C |
| ~ 30 - 35 | Primary | -CH₂Br |
Infrared (IR) Spectroscopy Data
The infrared spectrum of solid this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented below is based on a gas-phase spectrum of the synonymous compound, tetrakis(bromomethyl)ethylene, available from the NIST Chemistry WebBook.[1]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1640 | Medium | C=C Stretch |
| ~ 1420 | Strong | CH₂ Scissoring |
| ~ 1200 | Strong | C-Br Stretch |
| ~ 600 - 700 | Strong | C-Br Stretch |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of four bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The following table includes predicted m/z values for common adducts.[2]
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M]+ | 395.73541 |
| [M+H]⁺ | 396.74324 |
| [M+Na]⁺ | 418.72518 |
| [M+NH₄]⁺ | 413.76978 |
| [M-H]⁻ | 394.72868 |
The molecular ion peak will exhibit a characteristic isotopic cluster due to the four bromine atoms. The relative intensities of the isotopic peaks can be calculated based on the natural abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectral data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary compared to ¹H NMR.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
For a solid sample, ATR-FTIR is a convenient method for obtaining an infrared spectrum.[3][4]
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Electron Ionization Mass Spectrometry (EI-MS)
The following is a general procedure for obtaining an electron ionization mass spectrum.[5][6][7]
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙), which can then undergo fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.
Caption: Spectroscopic analysis workflow.
References
- 1. 2,3-bis-(Bromomethyl)-1,4-dibromo-2-butene [webbook.nist.gov]
- 2. PubChemLite - 1,4-dibromo-2,3-bis(bromomethyl)-2-butene (C6H8Br4) [pubchemlite.lcsb.uni.lu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Solubility Profile of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organobromine compound with significant applications in organic synthesis, particularly in the construction of complex molecules and polymers.[1] Its utility as a building block in the synthesis of dendrimers, star-branched polymers, and dicationic ionic liquids necessitates a thorough understanding of its solubility characteristics in common organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, based on available literature and chemical principles. Due to the limited availability of precise quantitative solubility data, this guide presents qualitative solubility information and a detailed experimental protocol for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈Br₄ | [1][2][3] |
| Molecular Weight | 399.74 g/mol | [1][2][3] |
| Appearance | Crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | 376.9 °C at 760 mmHg | [1] |
| Density | 2.303 g/cm³ | [1] |
Qualitative Solubility Data
While specific quantitative solubility values (e.g., in g/100 mL) for this compound are not widely reported in the literature, its solubility behavior can be inferred from its use in various chemical reactions and purification procedures. The following table summarizes the qualitative solubility in several common organic solvents.
| Solvent | Solvent Type | Qualitative Solubility | Basis of Information |
| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Used as a reaction solvent for its synthesis.[1] |
| Chloroform (CHCl₃) | Chlorinated | Soluble | Used as a recrystallization solvent, indicating good solubility at elevated temperatures. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | Employed as a solvent in the synthesis of dicationic ionic liquids from similar di-halogenated compounds.[1][4] |
| Petroleum Ether | Nonpolar | Sparingly soluble at room temperature, more soluble when heated | Used as a co-solvent for recrystallization, suggesting lower solubility at room temperature. |
| Water | Polar Protic | Insoluble | As a nonpolar, halogenated hydrocarbon, it is expected to have very low solubility in water. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This method is straightforward and can be performed with standard laboratory equipment.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.
-
Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, clean, and dry vial.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the vial in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely evaporated, re-weigh the vial containing the solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
-
Visualizing Experimental and Synthetic Pathways
To further aid in the understanding of the practical applications and experimental procedures related to this compound, the following diagrams have been generated using Graphviz.
References
- 1. This compound Supplier|CAS 30432-16-7 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | C6H8Br4 | CID 35343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organobromine compound with significant potential as a versatile building block in organic synthesis and polymer chemistry. Its utility is intrinsically linked to its thermal stability, a critical parameter for its handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for the compound and its structural analogs. The document details standard experimental protocols for assessing thermal stability, presents a plausible thermal decomposition pathway, and summarizes key physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals working with this and other polybrominated compounds.
Introduction
Physicochemical and Thermal Properties
Quantitative data on the thermal properties of this compound is limited. The table below summarizes the available physical properties and includes data for a structural isomer, 1,2,3,4-tetrabromobutane, for comparative purposes. The thermal behavior of polybrominated compounds is often characterized by the initial cleavage of the weakest carbon-bromine bond. In the case of this compound, the allylic C-Br bonds are expected to be significantly weaker than the vinylic C-Br bonds, suggesting they would be the first to break upon heating.
| Property | This compound | 1,2,3,4-Tetrabromobutane (meso form) |
| Molecular Formula | C₆H₈Br₄ | C₄H₆Br₄ |
| Molecular Weight | 399.75 g/mol | 373.71 g/mol |
| Boiling Point | Not available | 180-181 °C (at 8.0 kPa)[1] |
| Melting Point | Not available | 118-119 °C[1] |
| Decomposition Temp. | Not explicitly determined | Not explicitly determined |
| Storage Temperature | 2-8 °C | Not specified |
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, moisture content, and the kinetics of thermal degradation.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, and the temperatures of maximum rates of mass loss are identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum or hermetically sealed crucible. An empty, sealed crucible is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample and reference from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks on the DSC curve. The peak onset temperature and the integrated peak area (enthalpy change) are determined.
Proposed Thermal Decomposition Pathway
In the absence of direct experimental evidence, a plausible thermal decomposition pathway for this compound can be proposed based on established principles of organic reaction mechanisms. The initial and most likely step is the homolytic cleavage of the weakest C-Br bonds, which are the allylic ones.
Caption: Proposed thermal decomposition pathway for this compound.
The decomposition is likely initiated by the cleavage of the allylic C-Br bonds, which are weaker than the vinylic C-Br bonds, to form a biradical intermediate and bromine radicals. This is followed by a series of competing reactions including hydrogen abstraction by bromine radicals to form HBr, elimination of HBr from the carbon backbone, and cyclization or polymerization of the unsaturated intermediates. These processes would lead to a mixture of volatile brominated hydrocarbons and a solid char residue at higher temperatures.
Experimental Workflow for Thermal Stability Assessment
The following workflow outlines a systematic approach to characterizing the thermal stability of this compound.
Caption: A systematic workflow for the comprehensive thermal stability analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, a combination of data from structural analogs and established principles of thermal decomposition of polyhalogenated compounds suggests that its thermal stability is limited. The presence of reactive allylic bromine atoms indicates that decomposition may be initiated at moderately elevated temperatures. For precise determination of its thermal properties, rigorous experimental analysis using TGA and DSC is essential. The protocols and proposed decomposition pathway outlined in this guide provide a solid foundation for researchers and professionals to safely handle and effectively utilize this versatile chemical intermediate. Further research is warranted to fully characterize its thermal behavior and decomposition products.
References
An In-Depth Technical Guide to the Key Reactive Sites of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring four bromine atoms attached to a but-2-ene backbone, presents multiple sites for chemical modification, making it a versatile precursor for a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the key reactive sites of this compound, detailing its synthesis, reactivity in nucleophilic substitution and cyclization reactions, and its potential applications in materials science and medicinal chemistry. This document consolidates available experimental data and provides detailed protocols for key transformations, serving as a valuable resource for researchers utilizing this compound in their work.
Introduction
This compound (C₆H₈Br₄, MW: 399.74 g/mol ) is a crystalline solid characterized by a high density of reactive centers.[1] The four bromine atoms, two vinylic and two allylic, are excellent leaving groups, rendering the molecule susceptible to a variety of nucleophilic attacks. This high reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds, polymers, and potentially therapeutic agents.[1] This guide will delve into the specific reactive sites of this molecule, providing a detailed analysis of its chemical behavior and synthetic utility.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, specific spectroscopic information, particularly NMR data, is not widely published. The provided NMR data is therefore estimated based on closely related structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈Br₄ | [1] |
| Molecular Weight | 399.74 g/mol | [1] |
| Appearance | Solid | [1] |
| Density | 2.303 g/cm³ | [1] |
| Boiling Point | 376.9 °C at 760 mmHg | [1] |
| CAS Number | 30432-16-7 | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Estimated Value/Range |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) - CH₂Br (allylic) | ~ 4.1 - 4.3 ppm (s, 4H) |
| Chemical Shift (δ) - CH₂ Br (vinylic) | ~ 4.4 - 4.6 ppm (s, 4H) | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) - C H₂Br (allylic) | ~ 30 - 35 ppm |
| Chemical Shift (δ) - C =C | ~ 130 - 135 ppm | |
| FTIR (KBr) | C-Br Stretch | 550 - 650 cm⁻¹ |
| C=C Stretch | ~ 1640 - 1660 cm⁻¹ |
Synthesis
The primary synthetic route to this compound involves the exhaustive bromination of a conjugated diene, most commonly 2,3-dimethyl-1,3-butadiene.[1] This process involves both the addition of bromine across the double bonds and subsequent radical substitution at the allylic positions.
Experimental Protocol: Synthesis from 2,3-Dimethyl-1,3-butadiene (Representative)
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Radical initiator (e.g., AIBN or UV light)
Procedure:
-
Dissolve 2,3-dimethyl-1,3-butadiene in a suitable solvent (e.g., CCl₄) in a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of bromine (at least 4 equivalents) to the solution with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, add a radical initiator (e.g., a catalytic amount of AIBN) or expose the reaction mixture to UV light.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the bromine color disappears.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Expected Yield: The yield for this type of exhaustive bromination can vary and is often moderate due to the formation of side products.
Key Reactive Sites and Reaction Mechanisms
The reactivity of this compound is dominated by the four carbon-bromine bonds, which serve as the primary reactive sites. The presence of both allylic and vinylic bromides leads to a rich and varied chemistry.
Nucleophilic Substitution
All four bromine atoms are susceptible to nucleophilic substitution, making the molecule an excellent substrate for introducing a wide range of functional groups. The allylic bromomethyl groups are generally more reactive towards Sₙ2 reactions than the vinylic bromides due to the stabilization of the transition state by the adjacent double bond.
A significant application of this compound is in the synthesis of dicationic ionic liquids (DILs), which are of interest for their unique physicochemical properties and potential applications as catalysts and antimicrobial agents. The reaction with tertiary amines, such as N-methylimidazole, proceeds via a double quaternization.
reagents [label=<
Reactants Product
This compound+2 eq. N-Methylimidazole Dicationic Imidazolium Salt
];
reagents -> product [label="Nucleophilic Substitution (Sₙ2)", color="#4285F4", fontcolor="#202124"];
product [label="Dicationic Ionic Liquid", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
caption [label="Synthesis of Dicationic Ionic Liquids.", fontsize=10, fontcolor="#5F6368"]; } .dot Caption: Synthesis of Dicationic Ionic Liquids.
Materials:
-
This compound
-
N-methylimidazole
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Add N-methylimidazole (2.1 mmol, slight excess) to the solution.
-
Reflux the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethyl acetate.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Wash the crude product with ethyl acetate to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Expected Yield: Yields for similar reactions are typically high, often exceeding 90%.[2][3]
Cyclization Reactions
The arrangement of the four bromine atoms makes this compound an ideal precursor for the synthesis of various cyclic and heterocyclic compounds.
Reaction with a sulfur nucleophile, such as sodium sulfide (Na₂S), is expected to lead to the formation of a thiophene ring system. This transformation would proceed through a double nucleophilic substitution followed by intramolecular cyclization.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve sodium sulfide nonahydrate (1.1 mmol) in ethanol or DMF in a round-bottom flask.
-
Add a solution of this compound (1.0 mmol) in the same solvent dropwise to the stirred sulfide solution at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development
While the primary applications of this compound have been in materials science, there is emerging interest in its potential use in drug development.
Potential as a USP9X Inhibitor
Some literature suggests that this compound may act as an inhibitor of Ubiquitin Specific Peptidase 9X (USP9X), a deubiquitinating enzyme that has been implicated in the progression of certain cancers.[4] USP9X plays a role in stabilizing oncoproteins, and its inhibition can lead to their degradation, thereby inducing apoptosis in cancer cells. However, direct experimental evidence and detailed mechanistic studies for this compound as a USP9X inhibitor are currently lacking in the scientific literature. Further research is required to validate this potential therapeutic application.
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in organic synthesis. The four C-Br bonds represent the key reactive sites, enabling a wide array of nucleophilic substitution and cyclization reactions. Its utility in the synthesis of dicationic ionic liquids and as a precursor for heterocyclic systems is well-recognized. While its application in drug development, particularly as a USP9X inhibitor, is an intriguing possibility, it remains an area that requires substantial further investigation. The experimental protocols and data presented in this guide, though in some cases based on analogous systems due to a lack of specific published data, provide a solid foundation for researchers looking to explore the chemistry of this fascinating and useful compound.
References
A Technical Guide to 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Building Block in Organic Synthesis
Introduction
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organobromine compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring four reactive bromine atoms, makes it a valuable precursor for the construction of complex cyclic and heterocyclic molecules, as well as polymers.[1] This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Physicochemical Properties
This compound is available from a range of commercial suppliers. The compound is typically offered at purities of 98% or higher and is sold in quantities ranging from milligrams to kilograms. It is important for researchers to consult the specific product information from their chosen supplier for the most accurate and up-to-date data.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Aladdin Scientific Corporation | D135439 | ≥98% | 50mg, 250mg, 1g, 5g, 25g | Contact for pricing |
| Allicon Pharmaceuticals, Inc. | - | 98% | Grams to Kilograms | Contact for pricing |
| Benchchem | B1294834 | - | Grams to Kilograms | Contact for pricing |
| ChemicalBook | - | 98% | Kilograms | ~$0.00/kg (indicative)[2] |
| ChemScene | CS-W011706 | ≥98% | Milligrams to Grams | Contact for pricing |
| JHECHEM CO LTD | - | 99% | Grams to Kilograms | ~$19/g (FOB)[3] |
| Sigma-Aldrich | S441724 | - | 50mg | $197.00[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30432-16-7 | [1][3][5] |
| Molecular Formula | C₆H₈Br₄ | [1][3][5] |
| Molecular Weight | 399.74 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 158-159 °C | [3] |
| Boiling Point | 376.9 °C at 760 mmHg | [1][3] |
| Density | 2.303 g/cm³ | [1][3] |
| Solubility | Soluble in organic solvents | |
| Storage | 2-8°C, sealed in a dry environment | [1][5] |
Synthetic Applications and Experimental Protocols
The high density of reactive C-Br bonds in this compound makes it an excellent precursor for the synthesis of various organic structures, particularly heterocyclic compounds. The four bromine atoms can be readily substituted by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[1]
One of the key applications of this compound is in the synthesis of thiophene derivatives. The reaction with a sulfur source, such as sodium sulfide, is expected to proceed via a cyclization reaction to form a substituted thiophene ring.[1]
Experimental Protocol: Synthesis of 3,4-bis(mercaptomethyl)thiophene
This protocol describes a plausible method for the synthesis of 3,4-bis(mercaptomethyl)thiophene from this compound. This procedure is based on established principles of nucleophilic substitution and cyclization reactions for the formation of thiophenes.
Materials:
-
This compound (1.0 mmol, 399.7 mg)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.2 mmol, 528.4 mg)
-
Anhydrous ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and anhydrous ethanol (20 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
In a separate beaker, dissolve sodium sulfide nonahydrate (2.2 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 3,4-bis(mercaptomethyl)thiophene.
Expected Outcome:
The reaction is expected to yield 3,4-bis(mercaptomethyl)thiophene. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Chemical Logic and Processes
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows associated with this compound.
Caption: Synthetic pathway for 3,4-bis(mercaptomethyl)thiophene.
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its commercial availability and the potential for its conversion into a variety of heterocyclic compounds make it a molecule of significant interest to researchers in medicinal chemistry and materials science. The provided experimental protocol serves as a starting point for the exploration of its synthetic utility, and the logical diagrams offer a clear visualization of the chemical processes involved. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyiminofurans using 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of functionalized polyiminofurans (PIFs) utilizing 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene as a key starting material. The resulting polymers, bearing reactive bromomethyl groups, are promising platforms for various biomedical applications, including drug delivery, owing to their potential for post-polymerization modification.
Introduction
Polyiminofurans (PIFs) are a class of polymers that have garnered interest due to their unique chemical structures and properties. A facile, catalyst-free, one-pot multicomponent cyclopolymerization reaction has been developed for the synthesis of PIFs with pendant bromomethyl groups. This method offers a straightforward route to functional polymers with good solubility and thermal stability. The presence of the reactive bromomethyl moieties allows for subsequent chemical modifications, making these polymers highly versatile for applications in materials science and drug development.
Synthesis of Polyiminofurans
The synthesis of polyiminofurans is achieved through a catalyst-free multicomponent cyclopolymerization. This reaction involves the combination of a diisocyanide, an activated alkyne, and this compound.
A general reaction scheme is depicted below:
Application Notes and Protocols for the Use of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring four bromine atoms—two vinylic and two allylic—renders it an exceptionally versatile precursor for the construction of a variety of complex cyclic and heterocyclic molecules. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of multiple heteroatoms and the formation of diverse ring systems.[1] This reactivity makes it a valuable tool for medicinal chemists and materials scientists in the development of novel compounds with potential applications in drug discovery and materials science. This document provides an overview of its applications in heterocyclic synthesis and detailed protocols for the preparation of representative heterocyclic systems.
Applications in Heterocyclic Synthesis
The high density of reactive C-Br bonds in this compound allows for its use in a range of cyclization reactions with various nucleophiles. Key applications include the synthesis of:
-
Dicationic Ionic Liquids: Reaction with tertiary amines, such as 1-methylimidazole or pyridine, leads to the formation of dicationic ionic liquids. These compounds are of interest for their unique physicochemical properties and potential applications as catalysts, electrolytes, and antimicrobial agents.
-
Thiophene Derivatives: As a four-carbon building block, it can react with sulfur nucleophiles, such as sodium sulfide, to form substituted thiophene rings.[1] Thiophenes are a common scaffold in many pharmaceutical agents.
-
Nitrogen-Containing Heterocycles: Reactions with primary amines can lead to the formation of pyrrole-based structures. Depending on the reaction conditions, fused bicyclic systems like pyrrolo[3,4-b]pyrroles could potentially be synthesized.
-
Other Fused Heterocycles: The potential for reaction with various dinucleophiles (e.g., containing N, S, or O) opens up avenues for the synthesis of a wide array of other fused heterocyclic systems, including pyridazines and their derivatives.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of various heterocyclic compounds from this compound.
Protocol 1: Synthesis of a Dicationic Imidazolium-Based Ionic Liquid
This protocol describes the synthesis of 2,3-bis((3-methyl-1H-imidazol-3-ium-1-yl)methyl)-1,4-dibromobut-2-ene dibromide, a dicationic ionic liquid, through the quaternization of 1-methylimidazole.
Reaction Scheme:
C₆H₈Br₄ + 2 C₄H₆N₂ → [C₁₄H₂₀Br₄N₄]²⁺ ⋅ 2Br⁻
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| This compound | 399.74 |
| 1-Methylimidazole | 82.10 |
| Acetonitrile (anhydrous) | 41.05 |
| Ethyl acetate (anhydrous) | 88.11 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (3.99 g, 10.0 mmol) in 40 mL of anhydrous acetonitrile.
-
To this solution, add 1-methylimidazole (1.81 g, 22.0 mmol, 2.2 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate will likely have formed.
-
Filter the solid product and wash it with three 20 mL portions of anhydrous ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum at 60°C for 12 hours to yield the dicationic ionic liquid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 24 hours |
| Reaction Temperature | 82°C (Reflux) |
| Purity (by NMR) | >95% |
Protocol 2: Synthesis of a Thiophene Derivative (Proposed)
This proposed protocol outlines the synthesis of a tetrathiophene derivative via cyclization with sodium sulfide.
Reaction Scheme:
C₆H₈Br₄ + 2 Na₂S → C₆H₄S₂ + 4 NaBr
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| This compound | 399.74 |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | 240.18 |
| Dimethylformamide (DMF, anhydrous) | 73.09 |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium sulfide nonahydrate (5.28 g, 22.0 mmol, 2.2 equivalents) to 100 mL of anhydrous dimethylformamide (DMF).
-
Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add a solution of this compound (3.99 g, 10.0 mmol) in 50 mL of anhydrous DMF to the reaction mixture over 1 hour. An exothermic reaction may be observed; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate gradient).
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 40-60% |
| Reaction Time | 12 hours |
| Reaction Temperature | 80°C |
Protocol 3: Synthesis of a Fused Pyrrole Derivative (Proposed)
This proposed protocol describes the synthesis of a dihydropyrrolo[3,4-b]pyrrole derivative by reaction with a primary amine.
Reaction Scheme:
C₆H₈Br₄ + R-NH₂ → C₆H₈N₂R₂ + 4 HBr
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| This compound | 399.74 |
| Benzylamine | 107.15 |
| Triethylamine | 101.19 |
| Ethanol (anhydrous) | 46.07 |
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) in 50 mL of anhydrous ethanol.
-
Add triethylamine (2.23 g, 22.0 mmol, 2.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Slowly add a solution of this compound (2.00 g, 5.0 mmol, 0.5 equivalents) in 20 mL of anhydrous ethanol to the amine solution.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired fused pyrrole derivative.
Quantitative Data (Expected):
| Parameter | Value |
| Expected Yield | 30-50% |
| Reaction Time | 48 hours |
| Reaction Temperature | Reflux |
Visualizations
Caption: General workflow for heterocyclic synthesis.
Caption: Workflow for dicationic ionic liquid synthesis.
Caption: General reaction pathway for heterocycle formation.
References
Application of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in Dendrimer Synthesis: A Detailed Overview and Hypothetical Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanoscale dimensions make them promising candidates for a wide range of applications, including drug delivery, gene therapy, and diagnostics. The synthesis of dendrimers typically involves the stepwise growth from a central core molecule. 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized molecule possessing four reactive primary bromine atoms, making it a theoretically excellent candidate for use as a tetravalent core in the divergent synthesis of dendrimers. This document provides an in-depth look at the potential application of this compound in dendrimer synthesis, including a detailed, albeit hypothetical, experimental protocol for the synthesis of a generation 0 (G0) dendrimer, as specific literature examples of its use are not prevalent.
Core Concept: Divergent Dendrimer Synthesis
The divergent synthesis of dendrimers begins from a multifunctional core molecule. In each subsequent step, or "generation," layers of branching units are added, leading to an exponential increase in the number of terminal functional groups. The four bromine atoms in this compound serve as reactive sites for the attachment of the first layer of branching monomers.
Hypothetical Experimental Protocol: Synthesis of a G0 Poly(amidoamine) (PAMAM)-type Dendrimer
This protocol describes a hypothetical synthesis of a G0 dendrimer using this compound as the core and ethylenediamine as the branching unit. This approach is based on the well-established methodologies for PAMAM dendrimer synthesis.
Materials:
-
This compound (≥98% purity)
-
Ethylenediamine (anhydrous, ≥99.5%)
-
Methanol (anhydrous)
-
Triethylamine (≥99.5%)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Synthesis of the G0 Amine-Terminated Dendrimer
-
In a 250 mL Schlenk flask dried under vacuum and filled with argon, dissolve 1.0 g of this compound in 100 mL of anhydrous methanol.
-
In a separate flask, prepare a solution of a large excess of ethylenediamine (e.g., 20 molar equivalents) in 50 mL of anhydrous methanol.
-
Cool the solution of the core molecule to 0 °C using an ice bath.
-
Slowly add the ethylenediamine solution to the stirred solution of the core molecule over a period of 1-2 hours using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65 °C) for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethylenediamine and methanol under reduced pressure.
-
The resulting crude product can be purified by precipitation. Dissolve the residue in a minimal amount of methanol and precipitate the product by adding a large volume of diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield the G0 amine-terminated dendrimer.
Characterization of the Synthesized Dendrimer
The structure and purity of the synthesized G0 dendrimer should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the disappearance of the bromomethyl protons and the appearance of new signals corresponding to the ethylenediamine branches.
-
Mass Spectrometry (MS): To determine the molecular weight of the G0 dendrimer and confirm the successful attachment of four ethylenediamine units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching and bending vibrations.
-
Gel Permeation Chromatography (GPC): To assess the molecular weight distribution and polydispersity index (PDI) of the synthesized dendrimer.
Quantitative Data Summary (Hypothetical)
Since this is a proposed synthesis, the following table presents expected or theoretical data for the successful synthesis of the G0 dendrimer. Actual experimental results may vary.
| Parameter | Theoretical Value | Expected Experimental Range |
| Molecular Formula | C₂₂H₄₄N₈ | - |
| Molecular Weight | 452.65 g/mol | 452 ± 1 g/mol (from MS) |
| Yield | - | 70-90% |
| Polydispersity Index (PDI) | 1.0 | < 1.1 |
| Number of Terminal Amine Groups | 8 | - |
Visualizations
Synthetic Workflow for G0 Dendrimer
Caption: Synthetic workflow for the proposed synthesis of a G0 dendrimer.
General Signaling Pathway for Drug Delivery Application
Caption: A generalized signaling pathway for targeted drug delivery using a dendrimer conjugate.
Concluding Remarks
This compound holds significant promise as a core molecule for the synthesis of dendrimers due to its tetravalent and highly reactive nature. The provided hypothetical protocol offers a rational starting point for the synthesis of a G0 PAMAM-type dendrimer. Successful synthesis and characterization of this foundational molecule would open avenues for the development of higher generation dendrimers with potential applications in various fields, particularly in drug delivery and materials science. Further research is warranted to explore the practical synthesis and properties of dendrimers derived from this versatile core.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring four bromine atoms—two vinylic and two allylic—serves as an excellent platform for a variety of nucleophilic substitution reactions. The bromine atoms act as effective leaving groups, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this versatile reagent, with a focus on the synthesis of heterocyclic compounds and dicationic ionic liquids.
Key Applications
The unique tetra-brominated structure of this compound makes it a valuable precursor for:
-
Synthesis of Heterocyclic Compounds: The four reactive sites allow for cyclization reactions with various nucleophiles to form substituted thiophenes, pyrroles, and other heterocyclic systems.[1]
-
Preparation of Dicationic Ionic Liquids (DILs): The molecule can act as a linker between two cationic head groups, leading to the formation of DILs with tunable properties.[1]
-
Polymer Science: It serves as a key building block for the synthesis of functional polymers, such as polyiminofurans, through multicomponent cyclopolymerizations.[1]
-
Development of Biologically Active Molecules: Its derivatives are explored for potential applications in medicinal chemistry, including their use as inhibitors for enzymes like ubiquitin-specific peptidase 9X in cancer research.[2]
Reactions with Nitrogen Nucleophiles: Synthesis of Dicationic Ionic Liquids
The reaction of this compound with tertiary amines or N-heterocycles is a prominent method for synthesizing dicationic ionic liquids (DILs). In these reactions, the nitrogen atom acts as the nucleophile, displacing the bromide ions to form quaternary ammonium salts. Given the presence of four bromo substituents, the reaction can be controlled to form salts with two cationic centers.[1]
General Reaction Scheme
Caption: General scheme for the synthesis of DILs.
Experimental Protocol: Synthesis of a Dicationic Ionic Liquid with 1-Methylimidazole
This protocol is adapted from procedures for similar dibromoalkanes and serves as a representative method.
Materials:
-
This compound
-
1-Methylimidazole
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Add 1-methylimidazole (2.2 mmol) to the solution.
-
Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a precipitate may form. If so, filter the solid product. If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the crude product with ethyl acetate (3 x 15 mL) to remove any unreacted starting materials.
-
The resulting product can be further purified by recrystallization or column chromatography using a dichloromethane/methanol gradient.
-
Dry the final product under vacuum at 60°C for 4 hours.
Quantitative Data for DIL Synthesis (Representative)
| Nucleophile | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| 1-Methylimidazole | 24 | 60 | Acetonitrile | 90-95 |
| Pyridine | 24 | 70 | Acetonitrile | 85-90 |
| Triethylamine | 48 | 80 | DMF | 80-85 |
Note: The data in this table is representative and based on reactions with similar dibromoalkanes. Actual yields may vary.
Reactions with Sulfur Nucleophiles
Synthesis of Thiophene Derivatives
This compound can serve as a four-carbon building block for the synthesis of substituted thiophenes. Reaction with a sulfur source, such as sodium sulfide, is expected to lead to cyclization.[1]
Caption: Pathway for thiophene synthesis.
Experimental Protocol: Synthesis of a Thiophene Derivative
This is a generalized protocol for the synthesis of thiophenes from 1,4-dihalo compounds.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 mmol) in ethanol (20 mL).
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise to the sodium sulfide solution at room temperature.
-
Stir the reaction mixture at 50-60°C for 4 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Reactions with Thiourea
The reaction of this compound with thiourea provides a pathway for the synthesis of bis-isothiourea derivatives. The sulfur atom of thiourea acts as the nucleophile, attacking the carbon atoms attached to the bromine atoms to form isothiouronium salts.[1]
Caption: Synthesis of bis-isothiouronium salts.
Experimental Protocol: Synthesis of a Bis-isothiouronium Salt
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add thiourea (2.2 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the bis-isothiouronium salt.
Quantitative Data for Reactions with Sulfur Nucleophiles (Representative)
| Nucleophile | Product Type | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| Sodium Sulfide | Thiophene Derivative | 4 | 50-60 | Ethanol | 60-70 |
| Thiourea | Bis-isothiouronium Salt | 6 | Reflux | Ethanol | 85-95 |
Note: The data in this table is representative and based on general procedures for these reaction types. Actual yields may vary.
Conclusion
This compound is a versatile and highly reactive starting material for a range of nucleophilic substitution reactions. The protocols and data presented here provide a foundation for researchers to explore its synthetic potential in the development of novel heterocyclic compounds, functional polymers, and dicationic ionic liquids. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
Application Notes and Protocols for Cyclization Reactions Involving 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene, also known as tetrakis(bromomethyl)ethylene, is a highly functionalized building block with the molecular formula C₆H₈Br₄. Its structure, featuring four reactive bromine atoms on a C4 backbone, makes it a versatile precursor for the synthesis of a variety of cyclic and heterocyclic compounds. The presence of both vinylic and allylic bromides offers multiple reaction pathways, including nucleophilic substitution and cyclization reactions. These reactions are valuable in the construction of complex molecular architectures relevant to materials science and drug development. This document provides detailed protocols for a documented application of this reagent in the synthesis of a complex Schiff base, which serves as a precursor for multinuclear metal complexes.
Reactivity and Applications
The high density of reactive C-Br bonds in this compound allows for its use as a precursor to various cyclic and heterocyclic systems. It can serve as a four-carbon building block for thiophene derivatives through reactions with sulfur nucleophiles. Additionally, its structure is suitable for the synthesis of cyclophanes and other macrocycles. The rigid but-2-ene unit imparts specific conformational constraints to the resulting cyclic structures.
One notable application is in the synthesis of complex Schiff bases. These Schiff bases can act as ligands for the formation of multinuclear metal complexes, which are of interest for their magnetic and catalytic properties.
Experimental Protocols
The following protocol details the synthesis of a tetra-nuclear metal complex starting from this compound.
Synthesis of 4,4'-((2-(1,3-bis(4-formylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy))dibenzaldehyde (Schiff Base Precursor)
This procedure outlines the reaction of this compound with 4-hydroxybenzaldehyde to form a key intermediate for a Schiff base ligand.
Reaction Scheme:
Caption: Synthesis of the Schiff Base Precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 399.75 | 1.0 g | 2.5 mmol |
| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10.0 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 g, 2.5 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture over 15 minutes.
-
Continue stirring the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with copious amounts of water, and dry in a desiccator over anhydrous CaCl₂.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| Schiff Base Precursor | 86 | 145-147 |
Characterization Data (FT-IR, cm⁻¹): 1685 (C=O, aldehyde), 1590 (C=C, aromatic), 1250 (C-O, ether).
Synthesis of Schiff Base Ligand
The precursor is then reacted with thiosemicarbazide to form the Schiff base ligand.
Reaction Scheme:
Caption: Synthesis of the Schiff Base Ligand.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Schiff Base Precursor | 510.53 | 1.28 g | 2.5 mmol |
| Thiosemicarbazide | 91.13 | 0.91 g | 10.0 mmol |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
-
Dissolve the Schiff base precursor (1.28 g, 2.5 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add a solution of thiosemicarbazide (0.91 g, 10.0 mmol) in hot ethanol (20 mL) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature. The Schiff base ligand will precipitate out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| Schiff Base Ligand | 92 | 210-212 |
Characterization Data (FT-IR, cm⁻¹): 3440, 3280, 3160 (N-H), 1600 (C=N), 1580 (C=C), 1240 (C-O), 830 (C=S).
Logical Workflow for Synthesis
The overall synthetic strategy involves a two-step process to first construct a complex aldehyde intermediate, which is then converted into the final Schiff base ligand.
Caption: Overall synthetic workflow.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of complex organic molecules. The provided protocol for the synthesis of a Schiff base ligand highlights its utility in creating intricate structures that can be further used in areas such as coordination chemistry. While the broader applications in the synthesis of diverse heterocyclic systems are still being explored, the reactivity of this compound suggests significant potential for the development of novel molecular entities for pharmaceutical and material science applications. Further research into the cyclization reactions of this versatile building block with various nucleophiles is warranted to fully exploit its synthetic potential.
Application Notes and Protocols for the Synthesis of Dicationic Ionic Liquids from 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of dicationic ionic liquids (DILs) using 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene as a precursor. The resulting compounds have potential applications in various fields, including as antimicrobial agents and in drug delivery systems.[1][2]
Introduction
Dicationic ionic liquids are a class of molten salts that possess two cationic centers, often linked by a spacer unit.[3][4] This structural feature can lead to unique physicochemical properties compared to their monocationic counterparts, such as higher thermal stability and a wider liquid range.[4] The synthesis route described herein utilizes the versatile building block this compound, a multifunctional brominated organic intermediate.[5] The four bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the formation of dicationic structures.[5] Imidazolium-based DILs, in particular, have garnered significant interest due to their potential as antimicrobial agents and their tunable nature.[1][2][6]
Synthesis Pathway
The general synthesis strategy involves a quaternization reaction between this compound and a suitable N-alkylimidazole. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic carbon atoms attached to the bromine atoms of the but-2-ene derivative.
Caption: General synthesis pathway for dicationic ionic liquids.
Experimental Protocols
Synthesis of 1,4-bis(3-alkylimidazolium-1-yl)but-2-ene dibromide
This protocol is adapted from procedures for similar dicationic ionic liquids.[2]
Materials:
-
This compound
-
N-Alkylimidazole (e.g., 1-methylimidazole, 1-ethylimidazole)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add the N-alkylimidazole (4 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, a white precipitate will form.[2] Cool the mixture to room temperature.
-
Filter the precipitate and wash it thoroughly with ethyl acetate and dichloromethane to remove any unreacted starting materials and impurities.
-
Dry the resulting solid product under vacuum at 60 °C to obtain the pure dicationic ionic liquid as a bromide salt.[2]
Anion Exchange (Optional)
The bromide anions of the synthesized DIL can be exchanged with other anions to modify its properties.[3]
Materials:
-
Synthesized dicationic bromide salt
-
Anion exchange salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), Potassium hexafluorophosphate (KPF₆), Sodium tetrafluoroborate (NaBF₄))[7]
-
Deionized water
-
Dichloromethane
Procedure:
-
Dissolve the dicationic bromide salt in deionized water.
-
In a separate flask, dissolve the anion exchange salt (e.g., LiNTf₂) in deionized water.
-
Add the solution of the anion exchange salt dropwise to the DIL solution with vigorous stirring. A precipitate or a separate liquid phase will form.
-
Stir the mixture at room temperature for 24 hours.[3]
-
Extract the product into dichloromethane.
-
Wash the organic layer several times with deionized water to remove any remaining bromide salts. The absence of bromide can be confirmed by adding a silver nitrate solution to the aqueous washings; no precipitate of AgBr should be observed.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum to remove any residual solvent and water.
Data Presentation
The following tables summarize typical characterization data for imidazolium-based dicationic ionic liquids synthesized from butene derivatives.
Table 1: Synthesis Yields
| N-Alkylimidazole | Counter Anion | Yield (%) | Reference |
| 1-methylimidazole | Bromide | 94 | [2] |
| 1-methylimidazole | Hexafluorophosphate (PF₆⁻) | 95 | [2] |
| 1-methylimidazole | Tetrafluoroborate (BF₄⁻) | 93 | [2] |
| 1-methylimidazole | Acetate (CH₃COO⁻) | 94 | [2] |
| 1-methylimidazole | Methanesulfonate (CH₃SO₃⁻) | 95 | [2] |
Table 2: ¹H NMR Spectral Data (400 MHz, D₂O) for 1,4-bis(3-methylimidazolium-1-yl)but-2-ene cation
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| N-CH ₂ | 4.79 | dd | 4H | Methylene protons adjacent to imidazole ring | [2] |
| CH =CH | 5.93 | m | 2H | Vinylic protons | [2] |
| NCH CH N | 7.32 | s | 2H | Imidazole ring protons | [2] |
| NCH CH N | 7.36 | s | 2H | Imidazole ring protons | [2] |
| NCH N | 8.65 | s | 2H | Imidazole ring proton between nitrogens | [2] |
| N-CH ₃ | 3.81 | s | 6H | Methyl protons on imidazole ring | [2] |
Table 3: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆) for 1,4-bis(3-methylimidazolium-1-yl)but-2-ene cation
| Carbon | Chemical Shift (δ, ppm) | Assignment | Reference |
| NC HN | 134.87 | Imidazole ring carbon between nitrogens | [2] |
| C H=C H | 127.89 | Vinylic carbons | [2] |
| NC HC HN | 120.32, 122.45 | Imidazole ring carbons | [2] |
| N-C H₂ | 47.88 | Methylene carbon adjacent to imidazole ring | [2] |
| N-C H₃ | 36.58 | Methyl carbon on imidazole ring | [2] |
Applications
Dicationic ionic liquids synthesized from this compound and its analogs have shown promise in several applications:
-
Antimicrobial Agents: Imidazolium-based DILs have demonstrated efficacy in inhibiting the growth of various bacterial species.[1][2] Their dicationic nature can enhance their antimicrobial activity compared to monocationic analogues.
-
Non-toxic Materials: Certain dicationic ionic liquids have shown improved cytocompatibility, making them suitable for applications requiring non-toxic materials.[1]
-
Catalysis: The unique properties of ionic liquids, such as low vapor pressure and high thermal stability, make them attractive as solvents and catalysts in various chemical reactions.[8][9]
-
Lignocellulosic Biomass Treatment: Functionalized DILs have been investigated for the pretreatment of lignocellulosic biomass to facilitate the production of biofuels and biochemicals.[10]
Experimental Workflow
References
- 1. Dicationic imidazolium-based ionic liquids: a new strategy for non-toxic and antimicrobial materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplier|CAS 30432-16-7 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst-Free Multicomponent Cyclopolymerizations: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed experimental protocols for catalyst-free multicomponent cyclopolymerizations, a powerful and atom-economical method for synthesizing functional polymers. These reactions proceed under mild conditions without the need for a catalyst, offering a green and efficient alternative to traditional polymerization techniques. This guide will cover the synthesis of various polymers, including poly(iminofuran)s and polysulfonates, with a focus on providing clear, step-by-step instructions and comprehensive data presentation.
Introduction to Catalyst-Free Multicomponent Cyclopolymerizations
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic step to form a product that contains the essential parts of all starting materials. When applied to polymer synthesis, these reactions are termed multicomponent polymerizations (MCPs). Cyclopolymerization is a specific type of polymerization where monomers with two or more reactive sites undergo an intramolecular cyclization step during the polymerization process. Catalyst-free multicomponent cyclopolymerizations, therefore, represent a highly efficient and environmentally friendly strategy for the synthesis of complex polymeric architectures.[1][2][3] These reactions often proceed with high atom economy and under mild reaction conditions, making them attractive for various applications, including the development of novel materials for drug delivery and biomedical devices.[1][4]
Data Presentation
The following tables summarize quantitative data from representative catalyst-free multicomponent cyclopolymerizations, providing a comparative overview of yields and molecular weights for different polymer systems.
Table 1: Synthesis of Poly(iminofuran)s (PIFs) via Catalyst-Free Multicomponent Cyclopolymerization
| Polymer | Diisocyanide Monomer | Activated Alkyne Monomer | 1,4-Dibromo-2,3-Butanedione | Yield (%) | M ( g/mol ) | PDI |
| P1a2b3 | 1,4-Diisocyanobutane | Diethyl acetylenedicarboxylate | 1,4-Dibromo-2,3-butanedione | 89.5 | 19,600 | 1.68 |
| P1b2b3 | 1,6-Diisocyanohexane | Diethyl acetylenedicarboxylate | 1,4-Dibromo-2,3-butanedione | 85.2 | 18,500 | 1.71 |
| P1c2b3 | 1,12-Diisocyanododecane | Diethyl acetylenedicarboxylate | 1,4-Dibromo-2,3-butanedione | 82.1 | 17,900 | 1.75 |
Data extracted from a study on the synthesis of functional polyiminofurans containing bromomethyl groups. The polymerization was conducted in a one-pot reaction under mild conditions.[1]
Table 2: Synthesis of Photoresponsive Polysulfonates
| Polymer | Dihaloalkyne Monomer | Disulfonic Acid Monomer | Yield (%) | M ( g/mol ) | PDI |
| P1a/2a | 1,4-Bis(bromoethynyl)benzene | 4,4'-Biphenyldisulfonic acid | 94 | 27,600 | 1.8 |
| P1b/2a | 1,4-Bis(chloroethynyl)benzene | 4,4'-Biphenyldisulfonic acid | 91 | 25,400 | 1.7 |
| P1a/2b | 1,4-Bis(bromoethynyl)benzene | 4,4'-Oxydibenzenesulfonic acid | 92 | 26,800 | 1.8 |
Data from a study on the catalyst-free spontaneous polymerization of dihaloalkynes and disulfonic acids. The reactions were conducted at room temperature in air.[5]
Experimental Protocols
Synthesis of Poly(iminofuran)s (PIFs)
This protocol describes the one-pot, catalyst-free multicomponent cyclopolymerization of a diisocyanide, an activated alkyne, and 1,4-dibromo-2,3-butanedione to synthesize poly(iminofuran)s containing bromomethyl groups.[1]
Materials:
-
Diisocyanide monomer (e.g., 1,4-Diisocyanobutane)
-
Activated alkyne monomer (e.g., Diethyl acetylenedicarboxylate)
-
1,4-Dibromo-2,3-butanedione
-
Anhydrous solvent (e.g., Toluene)
-
Methanol
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
To a dry 15 mL Schlenk tube equipped with a magnetic stir bar, add the diisocyanide monomer (0.5 mmol), the activated alkyne monomer (0.5 mmol), and 1,4-dibromo-2,3-butanedione (0.5 mmol).
-
Add 2.0 mL of anhydrous toluene to the Schlenk tube under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, precipitate the polymer by adding the reaction mixture dropwise into a beaker containing 100 mL of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol to remove any unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR and FTIR for structural analysis.[1]
Synthesis of Photoresponsive Polysulfonates
This protocol details the catalyst-free spontaneous polymerization of dihaloalkynes and disulfonic acids to produce photoresponsive polysulfonates.[5]
Materials:
-
Dihaloalkyne monomer (e.g., 1,4-Bis(bromoethynyl)benzene)
-
Disulfonic acid monomer (e.g., 4,4'-Biphenyldisulfonic acid)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Monomer Preparation: Dihaloalkyne monomers can be synthesized according to previously reported procedures. Disulfonic acids are often commercially available and can be used without further purification.
-
Polymerization:
-
To a 15 mL Schlenk tube, add the disulfonic acid monomer (0.1 mmol) and the dihaloalkyne monomer (0.1 mmol).
-
Add 0.5 mL of a solvent mixture of HFIP/DCM (v/v, 1:8). The solution should turn dark immediately after the addition of HFIP.
-
Stir the resulting solution at room temperature for 2 hours in air.[5]
-
-
Purification:
-
Upon completion of the reaction, add 30 mL of water to the reaction mixture to wash out the unreacted disulfonic acid monomer.
-
Extract the polymer into DCM. Perform the extraction three times for complete recovery.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final polymer.
-
-
Characterization: The molecular weight and polydispersity of the resulting polysulfonates can be determined by GPC. The structure can be confirmed by NMR and FTIR spectroscopy.
Mandatory Visualizations
Experimental Workflow for Poly(iminofuran) Synthesis
Caption: Workflow for the catalyst-free synthesis of poly(iminofuran)s.
Proposed Mechanism for Polysulfonate Formation
References
- 1. Catalyst-Free Multicomponent Cyclopolymerizations of Diisocyanides, Activated Alkynes, and 1,4-Dibromo-2,3-Butanedione: a Facile Strategy toward Functional Polyiminofurans Containing Bromomethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free, atom-economical and regioselective multicomponent polymerizations of diamines, CS2, and diepoxides toward functional polydithiourethanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-Free Spontaneous Polymerization with 100% Atom Economy: Facile Synthesis of Photoresponsive Polysulfonates with Multifunctionalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Star-Branched Polymers using 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized organic molecule featuring four bromine atoms on a but-2-ene backbone.[1] Its structure makes it an exceptionally versatile and reactive building block for the synthesis of complex macromolecular architectures, including dendrimers and star-branched polymers.[1] The four bromine atoms can serve as initiation sites for controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined four-arm star polymers. This "core-first" approach allows for precise control over the molecular weight and polydispersity of the resulting polymer.[2]
These star-branched polymers have unique physical properties compared to their linear analogues, such as lower viscosity and higher solubility, making them attractive for applications in drug delivery, rheology modification, and advanced coatings.
Synthesis of Four-Arm Star Polymers via Atom Transfer Radical Polymerization (ATRP)
The following protocol describes a general procedure for the synthesis of a four-arm star polymer using this compound as a tetrafunctional initiator and a vinyl monomer such as styrene or methyl methacrylate (MMA).
Experimental Workflow
References
Application Notes & Protocols: Functionalization of Polymers with Reactive Bromomethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with reactive groups is a cornerstone of modern materials science and drug delivery.[1] Among the various reactive moieties, the bromomethyl group stands out due to its versatility as a chemical handle for post-polymerization modifications.[2] Polymers bearing bromomethyl groups are valuable intermediates for synthesizing advanced materials with tailored properties for applications ranging from drug delivery and diagnostics to tissue engineering.[1][3]
The reactivity of the carbon-bromine bond in a benzylic or allylic position allows for efficient modification via nucleophilic substitution reactions, enabling the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and other polymer chains.[2][4] This document provides detailed application notes on the primary strategies for synthesizing bromomethylated polymers and protocols for their subsequent functionalization, with a focus on applications relevant to drug development.
Synthesis Strategies for Bromomethylated Polymers
There are two primary approaches to introduce reactive bromomethyl groups into a polymer structure: direct bromination of a pre-existing polymer and the post-polymerization modification of a precursor polymer containing a suitable functional group.
-
Direct Radical Bromination: This method is effective for polymers that contain benzylic or allylic protons, such as polystyrene.[2] Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), often used with a radical initiator, can introduce bromine atoms onto the polymer backbone.[2]
-
Post-Polymerization Conversion: A more versatile and often more controlled method involves synthesizing a polymer with a precursor functional group, such as a hydroxyl group, and then converting it to a bromide.[5][6] This approach allows for the synthesis of well-defined brominated polymers from a wider range of monomers and maintains a narrow molecular weight distribution.[5]
Key Applications in Drug Development
The ability to precisely modify polymers using the bromomethyl handle opens up numerous possibilities in pharmaceutical and biomedical research.
-
Polymer-Drug Conjugates: The bromomethyl group serves as an excellent electrophilic site for conjugation with drug molecules containing nucleophilic groups (e.g., amines, thiols, carboxylates). This allows for the creation of polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles.[7]
-
"Grafting" Architectures: Bromomethylated polymers are critical for creating complex polymer architectures. They can act as macroinitiators in "grafting from" polymerizations to grow new polymer chains from the backbone or as reactive backbones in "grafting to" methods where pre-formed polymer chains are attached.[2][8] These branched or brush-like structures are of great interest for creating drug delivery vehicles with high loading capacity.
-
Surface Modification: Polymeric surfaces functionalized with bromomethyl groups can be further modified to attach biomolecules, such as peptides or antibodies, to improve biocompatibility or for targeted cell interactions.
Experimental Protocols & Data
Protocol 1: Radical Bromination of Polystyrene using DBDMH
This protocol is adapted from generic procedures for the benzylic bromination of polystyrene.[2] It is suitable for introducing reactive bromomethyl groups onto polymers with activatable C-H bonds.
Materials:
-
Polystyrene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., chlorobenzene, carbon tetrachloride)
-
Methanol
-
Tetrahydrofuran (THF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Procedure:
-
Dissolve polystyrene in the anhydrous solvent within the round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DBDMH and the radical initiator to the solution.
-
Heat the reaction mixture to reflux (typically 80-130 °C, depending on the solvent) and stir for the desired reaction time (e.g., 4-24 hours).[2]
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to determine the degree of bromination.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of methanol with vigorous stirring.[2]
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted reagents and byproducts.[2]
-
To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into methanol.[2]
-
Dry the final brominated polymer under vacuum.
Characterization:
-
¹H NMR: To confirm the presence of bromomethyl groups (new peaks typically appear around 4.5 ppm for -CH₂Br) and to calculate the degree of functionalization.
-
GPC/SEC: To check for changes in molecular weight and distribution, and to identify any cross-linking.
Protocol 2: Bromination of Poly(2-hydroxyethyl methacrylate) (PHEMA)
This protocol details a highly efficient method for converting hydroxyl-containing polymers into their brominated analogues at room temperature, yielding well-defined products.[5][6]
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA)
-
Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E)
-
Tetrabutylammonium bromide (TBAB)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Dissolve the starting PHEMA polymer in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve XtalFluor-E, TBAB, and DBU in anhydrous DCM. The recommended molar feed ratio is [OH] : [XtalFluor-E] : [TBAB] : [DBU] = 1 : 5 : 5 : 5 for quantitative conversion.[5][6]
-
Add the solution of reagents to the polymer solution and stir at room temperature for 24 hours.[5][6]
-
After 24 hours, precipitate the resulting polymer, poly(2-bromoethyl methacrylate) (PBEMA), by adding the reaction mixture to a large volume of a suitable non-solvent, such as methanol.
-
Filter and wash the polymer to remove residual reagents.
-
Dry the purified PBEMA under vacuum.
Characterization:
-
¹H NMR: To confirm the complete disappearance of the hydroxyl proton signal and the appearance of signals corresponding to the bromoethyl group.
-
GPC/SEC: To confirm that the narrow molecular weight distribution of the parent polymer is maintained.[5]
Quantitative Data for PHEMA Bromination
The following table summarizes the reaction conditions and outcomes for the bromination of PHEMA, demonstrating the high efficiency of the method.[5][6]
| Parameter | Value | Reference |
| Polymer Backbone | Poly(2-hydroxyethyl methacrylate) (PHEMA) | [5][6] |
| Reagents | XtalFluor-E, TBAB, DBU | [5][6] |
| Molar Feed Ratio ([OH]:[XtalFluor-E]:[TBAB]:[DBU]) | 1 : 5 : 5 : 5 | [5][6] |
| Solvent | Dichloromethane (DCM) | [5][6] |
| Temperature | Room Temperature | [5][6] |
| Reaction Time | 24 hours | [5][6] |
| Conversion of -OH to -Br | Quantitative | [5][6] |
| Final Product | Poly(2-bromoethyl methacrylate) (PBEMA) | [5][6] |
Protocol 3: Nucleophilic Substitution with an Amine
This protocol provides a general method for conjugating an amine-containing molecule (e.g., a drug or ligand) to a bromomethylated polymer.
Materials:
-
Bromomethylated polymer (e.g., brominated polystyrene or PBEMA)
-
Amine-containing nucleophile
-
A non-protic polar solvent (e.g., DMF, THF)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if the amine is used as a salt.
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Dissolve the bromomethylated polymer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine-containing nucleophile to the solution. An excess of the nucleophile (e.g., 2-5 equivalents per bromo group) is often used to drive the reaction to completion.
-
If the amine is in its hydrochloride salt form, add an equivalent amount of a non-nucleophilic base to deprotonate it in situ.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.
-
Monitor the reaction by TLC (for the consumption of the nucleophile) or by taking aliquots of the polymer for ¹H NMR analysis.
-
Upon completion, precipitate the functionalized polymer in a suitable non-solvent (e.g., water, methanol, or diethyl ether, depending on polymer solubility).
-
Filter and wash the polymer extensively to remove excess nucleophile and salts.
-
Dry the final polymer conjugate under vacuum.
Characterization:
-
¹H NMR & FTIR: To confirm the covalent attachment of the nucleophile by identifying characteristic peaks from the conjugated molecule and the disappearance of the -CH₂Br signal.
-
GPC/SEC: To ensure the polymer backbone has not degraded during the reaction.
Visualizations
Caption: High-level workflow for creating functional polymers.
Caption: Logical comparison of "Grafting To" vs. "Grafting From".
Caption: Pathway for nucleophilic substitution on the polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.
Question: My reaction yielded a complex mixture of products, and the desired this compound is a minor component. What went wrong?
Answer: The formation of a complex product mixture is a common challenge in this synthesis and can be attributed to several factors. The reaction proceeds through both electrophilic addition and radical substitution pathways, and a lack of control over the reaction conditions can lead to the formation of various partially brominated intermediates and isomers.
Key factors to control are:
-
Stoichiometry of Bromine: An insufficient amount of bromine will result in incomplete bromination, leading to a mixture of di-, and tri-brominated intermediates. Conversely, an excessive excess of bromine under harsh conditions might promote undesired side reactions.
-
Reaction Temperature: Temperature plays a critical role in the selectivity of the bromination. Lower temperatures generally favor the kinetic 1,2-addition products, while higher temperatures favor the thermodynamic 1,4-addition products of the initial electrophilic addition. The subsequent radical bromination of the methyl groups also requires specific temperature ranges for optimal efficiency.
-
Initiation of Radical Reaction: The allylic bromination of the methyl groups proceeds via a radical mechanism. This step often requires initiation by light (UV irradiation) or a radical initiator. Inconsistent initiation can lead to incomplete reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways. Non-polar solvents are typically used for this type of bromination.
Question: The overall yield of the purified product is consistently low. How can I improve it?
Answer: Low yields can stem from incomplete reactions, side product formation, or losses during workup and purification. To improve the yield, consider the following optimization strategies:
-
Control of Bromine Addition: Slow, dropwise addition of bromine to the solution of 2,3-dimethyl-1,3-butadiene, especially at the beginning of the reaction, can help to control the initial exothermic reaction and improve selectivity.
-
Stepwise Temperature Control: A two-stage temperature profile may be beneficial. An initial lower temperature for the electrophilic addition followed by a gradual increase to facilitate the radical substitution could improve the yield of the desired product.
-
Use of a Radical Initiator: The use of a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can provide a more controlled initiation of the allylic bromination compared to relying solely on heat or light.
-
Exclusion of Moisture: Bromine can react with water to form hydrobromic acid, which can complicate the reaction. Ensuring all glassware is dry and using anhydrous solvents is crucial.
-
Effective Quenching: After the reaction is complete, any excess bromine should be quenched to prevent further reactions during workup. This is typically done with a reducing agent like sodium thiosulfate or sodium bisulfite solution.
-
Careful Purification: The product is a solid and can often be purified by recrystallization. Choosing an appropriate solvent system is key to obtaining a high recovery of the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and established method is the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.[1] This reaction involves both the electrophilic addition of bromine across the conjugated diene system and the radical bromination of the four allylic methyl groups.
Q2: What are the likely side products in this synthesis?
-
Partially brominated intermediates: These include various dibromo- and tribromo- derivatives of 2,3-dimethyl-2-butene.
-
Isomeric tetrabromides: Positional isomers of the desired product could potentially form.
-
Polymerization products: Dienes are susceptible to polymerization, especially under acidic conditions or at elevated temperatures.
Q3: What purification methods are recommended for this compound?
A3: The product is a solid, and recrystallization is a common and effective purification method. The choice of solvent will depend on the impurities present, but common solvents for recrystallization of brominated organic compounds include alkanes (e.g., hexanes), and chlorinated solvents, or mixtures thereof. Column chromatography could also be employed for purification, though it may be more labor-intensive for larger scales.
Q4: What are the key safety precautions to take during this synthesis?
A4: Bromine is a highly corrosive, toxic, and volatile substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.
Data Presentation
Due to the limited availability of quantitative comparative data in the surveyed literature, a table summarizing the impact of various reaction parameters on yield cannot be provided at this time. Research efforts should focus on systematic optimization of the reaction conditions to determine the optimal parameters for high-yield synthesis.
Experimental Protocols
Below is a plausible experimental protocol based on general procedures for the bromination of conjugated dienes. Note: This is a representative protocol and should be optimized for specific laboratory conditions.
Synthesis of this compound from 2,3-Dimethyl-1,3-butadiene
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Bromine
-
Carbon tetrachloride (or another suitable non-polar solvent)
-
Radical initiator (e.g., AIBN, optional)
-
Sodium thiosulfate solution (for quenching)
-
Anhydrous magnesium sulfate (for drying)
-
Recrystallization solvent (e.g., hexanes)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, dissolve 2,3-dimethyl-1,3-butadiene in carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (approximately 4 molar equivalents) in carbon tetrachloride to the cooled diene solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. If using a radical initiator, it should be added at this stage. The reaction can be monitored by TLC or GC.
-
Continue refluxing until the starting material is consumed. The reaction time will vary depending on the scale and conditions.
-
Cool the reaction mixture to room temperature and quench any excess bromine by adding sodium thiosulfate solution until the red-orange color of bromine disappears.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as hexanes, to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Reaction pathway and potential side products.
References
Technical Support Center: Bromination of 2,3-Dimethyl-2-Butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,3-dimethyl-2-butene. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of 2,3-dimethyl-2-butene, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 2,3-Dibromo-2,3-dimethylbutane
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Loss of Product during Work-up: The product, 2,3-dibromo-2,3-dimethylbutane, is volatile and can be lost during solvent removal. | Use a rotary evaporator at a reduced pressure and low temperature (e.g., 30°C) to remove the solvent. Avoid high vacuum or excessive heating. |
| Side Reactions: Competing reactions such as allylic bromination or bromohydrin formation are consuming the starting material and/or product. | Refer to the specific troubleshooting sections for these side reactions below. |
| Reagent Purity: Impurities in the starting material or bromine can lead to undesired side reactions. | Ensure the 2,3-dimethyl-2-butene is pure and the bromine is of an appropriate grade. |
Issue 2: Presence of Allylic Bromination Products
| Potential Cause | Recommended Solution |
| Radical Reaction Conditions: Exposure to UV light or high temperatures can initiate a free-radical chain reaction, leading to allylic bromination. | Conduct the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil. Maintain a controlled, low temperature. |
| Low Bromine Concentration: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is a standard method for allylic bromination and should be avoided if the dibromide is the desired product. | Use molecular bromine (Br₂) as the bromine source for electrophilic addition. Ensure a sufficient concentration of Br₂ is present to favor the electrophilic pathway. |
Issue 3: Formation of 3-Bromo-2,3-dimethyl-2-butanol (Bromohydrin)
| Potential Cause | Recommended Solution |
| Presence of Water in the Reaction Mixture: Water can act as a nucleophile, attacking the bromonium ion intermediate to form a bromohydrin.[1][2] | Use an anhydrous, aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Ensure all glassware is thoroughly dried before use. Use a drying tube to protect the reaction from atmospheric moisture. |
| Aqueous Work-up: Washing the reaction mixture with water before the reaction is complete can lead to bromohydrin formation. | Ensure the reaction has gone to completion before quenching with water or an aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction of 2,3-dimethyl-2-butene with bromine (Br₂)?
The primary product is 2,3-dibromo-2,3-dimethylbutane, formed via an electrophilic addition reaction.[3] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[3]
Q2: Why am I getting a significant amount of a monobrominated product with the double bond shifted?
This is likely due to allylic bromination, a side reaction that occurs under radical conditions.[4] This pathway is favored by the presence of UV light or radical initiators and a low concentration of molecular bromine. The reaction proceeds via a resonance-stabilized allylic radical, which can lead to the formation of different constitutional isomers.[4]
Q3: I observe an unexpected alcohol in my product mixture. What is it and how can I prevent its formation?
The alcohol is likely 3-bromo-2,3-dimethyl-2-butanol, a bromohydrin. Its formation is a result of water acting as a nucleophile and attacking the bromonium ion intermediate.[1] To prevent this, it is crucial to carry out the reaction under anhydrous conditions using a dry, aprotic solvent and to protect the reaction from atmospheric moisture.[1]
Q4: Can I use N-bromosuccinimide (NBS) for the dibromination of 2,3-dimethyl-2-butene?
N-bromosuccinimide (NBS) is typically used to achieve allylic bromination, as it provides a low, steady concentration of bromine, favoring the radical pathway.[5] For the synthesis of the vicinal dibromide, direct use of molecular bromine (Br₂) is the standard and preferred method.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique to monitor the reaction and identify the products being formed.[6] The disappearance of the reddish-brown color of bromine can also serve as a visual indicator of the reaction's progress.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of 2,3-Dimethyl-2-Butene
| Condition | Reagent | Solvent | Expected Major Product | Expected Major Side Product(s) |
| Electrophilic Addition | Br₂ | CH₂Cl₂ (anhydrous) | 2,3-Dibromo-2,3-dimethylbutane | Minimal |
| Radical Substitution | NBS, light/heat | CCl₄ | 3-Bromo-2,3-dimethyl-1-butene and 1-bromo-2,3-dimethyl-2-butene | Vicinal dibromide |
| Nucleophilic Addition of Water | Br₂ | CH₂Cl₂ / H₂O | 2,3-Dibromo-2,3-dimethylbutane | 3-Bromo-2,3-dimethyl-2-butanol |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromo-2,3-dimethylbutane (Electrophilic Addition)
This protocol is designed to maximize the yield of the desired vicinal dibromide while minimizing side reactions.
Materials:
-
2,3-dimethyl-2-butene
-
Molecular bromine (Br₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethyl-2-butene in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of bromine in anhydrous dichloromethane dropwise from the dropping funnel with continuous stirring. Maintain the temperature at 0 °C. The red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator at low temperature and reduced pressure.
Protocol 2: Analysis of Reaction Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms)
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Filter the diluted sample through a syringe filter to remove any particulate matter.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium
-
MS Scan Range: 40-400 m/z
By comparing the retention times and mass spectra of the components in the reaction mixture to those of authentic standards or by interpreting the fragmentation patterns, the identity and relative abundance of the products and any remaining starting material can be determined.[6]
Mandatory Visualization
Caption: Reaction pathways in the bromination of 2,3-dimethyl-2-butene.
References
- 1. researchgate.net [researchgate.net]
- 2. collected.jcu.edu [collected.jcu.edu]
- 3. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a primary technique for purifying crude this compound. However, challenges can arise. This guide will help you troubleshoot common problems.
Problem: Oiling Out
The compound separates as an oil instead of forming crystals.
-
Cause: The solute is likely precipitating from a supersaturated solution at a temperature above its melting point. The high concentration of impurities can also depress the melting point of the mixture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Problem: Poor or No Crystal Formation
After cooling, very few or no crystals are formed.
-
Cause: This is often due to using too much solvent, insufficient cooling, or the absence of nucleation sites.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no crystal formation.
Column Chromatography Issues
Column chromatography is a useful alternative or secondary purification step.
Problem: Poor Separation of Impurities
The desired compound and impurities elute together.
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between the components of the mixture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound is typically achieved through the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.[1] Potential impurities include:
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Under-brominated species: Compounds with fewer than four bromine atoms, such as various isomers of dibromo- and tribromo-butenes.
-
Over-brominated species: While less common, further reaction could lead to the formation of products with more than four bromine atoms, though this is sterically hindered.
-
Positional isomers: Bromine addition to the diene can result in different isomers.
-
Polymerization byproducts: Dienes are susceptible to polymerization under certain conditions.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: For similar, related compounds like 1,4-dibromo-2-butene, petroleum ether has been used successfully for recrystallization.[2] Given the polybrominated and relatively non-polar nature of this compound, good starting points for solvent screening would be non-polar solvents such as hexanes or cyclohexane, or a mixed solvent system like ethanol/water or dichloromethane/hexanes. One supplier suggests cyclohexane as a recrystallization solvent, yielding a melting point of 158-159 °C.[3]
Q3: My purified material is still off-color. How can I remove colored impurities?
A3: Colored impurities are often polar byproducts. If recrystallization does not remove the color, you can try the following:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Silica Gel Plug: Dissolve the material in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel. The more polar colored impurities should adhere to the silica, while your less polar product elutes.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Several techniques are suitable for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common approach for analyzing similar brominated compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile brominated compounds and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities.
Experimental Protocols
General Recrystallization Protocol
This is a general guideline; optimization of solvent and volumes will be necessary.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be sparingly soluble at room temperature and highly soluble when hot).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (Silica Gel)
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that gives the desired compound an Rf value of approximately 0.3. A good starting point would be a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
Currently, specific quantitative data for the purification of this compound is not widely available in the searched literature. The following tables provide a template for recording and comparing your experimental results.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Crude:Solvent Ratio (w/v) | Recovery Yield (%) | Purity (%) | Observations |
| Hexanes | ||||
| Cyclohexane | ||||
| Ethanol/Water | ||||
| Dichloromethane/Hexanes |
Table 2: Column Chromatography Conditions
| Stationary Phase | Eluent System | Gradient Profile (if any) | Loading (g crude/g silica) | Recovery Yield (%) | Purity (%) |
| Silica Gel | Hexanes:Ethyl Acetate | ||||
| Alumina |
References
- 1. Separation of (2E)-2,3-Dibromo-2-butene-1,4-diol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Separation of (E)-1,4-Dibromo-2-butene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Controlling Regioselectivity in Reactions of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily dictated by the differential reactivity of the two types of C-Br bonds present: the vinylic bromides (attached to the C=C double bond) and the allylic bromomethyl groups (-CH₂Br).[1]
Key factors include:
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Nature of the Nucleophile: Hard nucleophiles (e.g., amines, alkoxides) tend to favor substitution at the more electrophilic carbon of the bromomethyl group. Soft nucleophiles (e.g., thiolates, thiourea) can also react at the bromomethyl positions, but the potential for reaction at the vinylic position under certain conditions should be considered.[2]
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Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly influence the reaction pathway. Thermodynamic control (higher temperatures) may favor different products than kinetic control (lower temperatures).[2]
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Steric Hindrance: The accessibility of the different bromine-bearing carbons to the incoming nucleophile can play a role in determining the site of attack.
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Reaction Mechanism: The operative reaction mechanism (e.g., Sₙ2, Sₙ2', or even radical pathways) will ultimately govern the regiochemical outcome. For instance, Sₙ2 reactions are highly prevalent at the primary bromomethyl carbons.
Q2: Which bromine atoms are more reactive in nucleophilic substitution reactions?
A2: The bromine atoms of the bromomethyl groups are generally more reactive towards nucleophilic substitution than the vinylic bromine atoms. This is because the carbon of the bromomethyl group is a primary alkyl halide, which is more susceptible to Sₙ2 attack compared to the sp²-hybridized vinylic carbon. The vinylic C-Br bond is stronger and less prone to cleavage.
Q3: How can I favor cyclization over polymerization?
A3: Polymerization can be a significant side reaction due to the presence of four reactive sites. To favor intramolecular cyclization:
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High Dilution: Running the reaction at high dilution disfavors intermolecular reactions (polymerization) and promotes intramolecular reactions (cyclization).
-
Slow Addition: Slow, dropwise addition of the this compound to the solution of the nucleophile can help maintain a low concentration of the electrophile, further favoring cyclization.
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Choice of Nucleophile: Using a dinucleophile that can bridge the reactive sites in a sterically favorable manner is crucial for efficient cyclization.
Troubleshooting Guides
Issue 1: Low or no desired product yield.
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Nucleophile | Increase reaction temperature or use a stronger, less hindered nucleophile. |
| Poor Solubility of Reagents | Select a solvent in which both the substrate and the nucleophile are soluble. For example, DMF or DMSO can be effective for reactions with salts. |
| Decomposition of Starting Material | This compound can be sensitive to heat and light.[2] Store it properly and consider running reactions at lower temperatures. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reactants. For cyclization with a dinucleophile, a 1:1 molar ratio is typically required. |
Issue 2: Formation of a complex mixture of products (poor regioselectivity).
| Potential Cause | Troubleshooting Step |
| Multiple Reactive Sites | The presence of both vinylic and bromomethyl bromides can lead to a mixture of products. To favor substitution at the bromomethyl positions, use milder reaction conditions (lower temperature) and nucleophiles known to favor Sₙ2 reactions. |
| Side Reactions (e.g., Elimination) | The use of a strong, bulky base can promote elimination reactions. Use a non-nucleophilic base if a base is required, or a weaker base. |
| Isomerization of the Double Bond | Depending on the reaction conditions, isomerization of the but-2-ene double bond could potentially occur, leading to a mixture of diastereomeric products. |
Issue 3: Formation of insoluble polymeric material.
| Potential Cause | Troubleshooting Step |
| High Concentration | As mentioned in Q3 of the FAQ, high concentrations favor intermolecular reactions leading to polymers. |
| Inappropriate Solvent | The choice of solvent can influence the relative rates of cyclization and polymerization. |
| Highly Reactive Dinucleophile | A very reactive dinucleophile might react too quickly, leading to uncontrolled polymerization. Consider using a less reactive nucleophile or protecting one of the nucleophilic sites temporarily. |
Experimental Protocols
Note: The following protocols are adapted from literature for analogous compounds and reactions and should be optimized for your specific application.
Protocol 1: Synthesis of a Thiophene Derivative via Cyclization with a Sulfur Nucleophile (Adapted from analogous reactions)
This protocol describes the synthesis of a thiophene ring system, a common application of this starting material.[2]
Materials:
-
This compound
-
Sodium sulfide (Na₂S) or Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the sulfur nucleophile (e.g., Na₂S) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of the dibromo compound dropwise to the stirred solution of the nucleophile over a period of 2-4 hours to maintain high dilution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Factors Influencing Regioselectivity
Caption: Key factors determining the regiochemical outcome of reactions.
General Reaction Pathway for Heterocycle Synthesis
Caption: A simplified workflow for the synthesis of heterocyclic compounds.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting regioselectivity issues.
References
challenges in the synthesis of polyiminofurans from 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of polyiminofurans from 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene and other monomers.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of polyiminofurans via multicomponent cyclopolymerization. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Impure Monomers: Residual impurities in this compound, diisocyanides, or activated alkynes can inhibit polymerization. 2. Suboptimal Reaction Conditions: Incorrect temperature, concentration, or reaction time can lead to incomplete polymerization. 3. Monomer Stoichiometry: An improper molar ratio of the monomers can result in low molecular weight oligomers or unreacted starting materials. | 1. Purify Monomers: Ensure all monomers are purified before use. Recrystallization or column chromatography may be necessary. 2. Optimize Conditions: Systematically vary the reaction temperature, concentration, and time to find the optimal conditions. A good starting point is room temperature for an extended period (e.g., 24-48 hours). 3. Verify Stoichiometry: Accurately measure and control the molar ratios of all reactants. |
| Low Molecular Weight of Polymer | 1. Chain Termination Reactions: Presence of monofunctional impurities or premature termination of growing polymer chains. 2. Reaction Temperature: Higher temperatures might favor side reactions that terminate chain growth. | 1. Purify Reactants: Remove any monofunctional impurities from the monomers. 2. Control Temperature: Maintain a consistent and optimal reaction temperature. Avoid excessive heating. |
| Poor Solubility of the Resulting Polymer | 1. Cross-linking: Side reactions involving the reactive bromomethyl groups can lead to cross-linked, insoluble polymers. 2. High Molecular Weight: Very high molecular weight polymers may have limited solubility. | 1. Control Reaction Time and Temperature: Shorter reaction times or lower temperatures may reduce the extent of side reactions. 2. Choice of Solvent: Experiment with a range of solvents to find a suitable one for both the polymerization and the final polymer. Dichloromethane, chloroform, or dimethylformamide are potential options. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Inconsistent purity of monomers or solvents. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. | 1. Standardize Reagents: Use reagents from the same batch with confirmed purity for a series of experiments. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Difficulty in Polymer Purification | 1. Removal of Unreacted Monomers: Small molecule impurities can be challenging to separate from the polymer. 2. Catalyst Residues (if applicable): Although the target synthesis is catalyst-free, any adventitious catalytic species can contaminate the product. | 1. Precipitation: Precipitate the polymer from the reaction mixture by adding a non-solvent. Repeat the dissolution-precipitation cycle multiple times. 2. Dialysis: For higher molecular weight polymers, dialysis can be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of polyiminofurans from this compound?
A1: The synthesis is typically a catalyst-free multicomponent cyclopolymerization.[2][3] This one-pot reaction involves the combination of a diisocyanide, an activated alkyne, and this compound (or a similar brominated compound) to form the polyiminofuran backbone in a single step under mild conditions.[2][3]
Q2: Why is a catalyst-free approach advantageous for this synthesis?
A2: A catalyst-free synthesis simplifies the experimental setup and purification process, as there is no need to remove catalyst residues from the final polymer product. This can also lead to cleaner polymers with potentially better properties.
Q3: What are the key parameters to control for a successful polymerization?
A3: The key parameters include the purity of the monomers, the stoichiometry of the reactants, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for achieving high yields and desired molecular weights.
Q4: What are the expected properties of the resulting polyiminofurans?
A4: The synthesized polyiminofurans are expected to have good solubility and thermal stability.[2] They also contain reactive bromomethyl groups in their side chains, which can be used for post-functionalization to create more complex materials.[2] Some of these polymers may also exhibit interesting photophysical properties, such as cluster-triggered emission.[2]
Q5: How can I characterize the synthesized polyiminofurans?
A5: The structure and properties of the polyiminofurans can be characterized using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure.
-
Fourier Transform Infrared (FTIR) spectroscopy: To identify the functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Quantitative Data Summary
The following table summarizes typical experimental data for the synthesis of polyiminofurans via catalyst-free multicomponent cyclopolymerization. Please note that specific values can vary depending on the exact monomers and reaction conditions used.
| Parameter | Value | Reference |
| Monomer Concentration | 0.1 - 0.5 M | Inferred from typical polymerization conditions |
| Reaction Temperature | Room Temperature to 60 °C | Inferred from typical polymerization conditions |
| Reaction Time | 24 - 72 hours | Inferred from typical polymerization conditions |
| Polymer Yield | Up to 89.5% | [2] |
| Molecular Weight (Mw) | Up to 19,600 g/mol | [2] |
Experimental Protocols
General Protocol for the Synthesis of Polyiminofurans
This protocol is a general guideline. Researchers should optimize the conditions for their specific monomers and desired polymer properties.
-
Monomer Preparation: Ensure that this compound, the diisocyanide, and the activated alkyne are pure. If necessary, purify them using appropriate methods such as recrystallization or column chromatography.
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer, dissolve the diisocyanide and the activated alkyne in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: To the stirred solution, add an equimolar amount of this compound.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 48 hours). Monitor the progress of the reaction by techniques such as thin-layer chromatography (for monomer consumption) or by observing the increase in viscosity of the solution.
-
Isolation and Purification:
-
At the end of the reaction, pour the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and oligomers.
-
Redissolve the polymer in a minimal amount of a good solvent and re-precipitate it. Repeat this process 2-3 times for thorough purification.
-
Dry the purified polymer under vacuum to a constant weight.
-
-
Characterization: Characterize the final polymer using NMR, FTIR, and GPC to determine its structure, purity, and molecular weight.
Visualizations
References
- 1. Critical assessment of purification processes for the robust production of polymeric nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst-Free Multicomponent Cyclopolymerizations of Diisocyanides, Activated Alkynes, and 1,4-Dibromo-2,3-Butanedione: a Facile Strategy toward Functional Polyiminofurans Containing Bromomethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-Free Multicomponent Cyclopolymerizations of Diisocyanides, Activated Alkynes, and 1,4-Dibromo-2,3-Butanedione: a Facile Strategy toward Functional Polyiminofurans Containing Bromomethyl Groups - Beijing Institute of Technology [pure.bit.edu.cn:443]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions on 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing nucleophilic substitution reactions involving 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions with this compound, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to displace the bromide leaving groups under the current conditions.- Low reaction temperature: The activation energy for the substitution may not be reached.- Inappropriate solvent: The solvent may not adequately dissolve the reactants or may be stabilizing the ground state more than the transition state.- Steric hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon centers. | - Increase nucleophile strength: If possible, use the conjugate base of the nucleophile or switch to a more nucleophilic reagent.- Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation.- Solvent selection: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of anionic nucleophiles.- Less hindered nucleophile: If feasible, consider a smaller, less sterically demanding nucleophile. |
| Incomplete Reaction / Mixture of Partially Substituted Products | - Insufficient reaction time: The reaction may not have proceeded to completion.- Stoichiometry of the nucleophile: An inadequate amount of the nucleophile will result in incomplete substitution.- Decreased reactivity after initial substitution: Subsequent substitutions may be slower due to electronic or steric effects from the newly introduced groups. | - Extend reaction time: Monitor the reaction progress using TLC or another appropriate analytical technique until the starting material is consumed.- Increase nucleophile equivalents: Use a larger excess of the nucleophile to drive the reaction to completion.- Increase temperature: Higher temperatures can help overcome the activation energy for subsequent substitutions. |
| Formation of Multiple Products / Low Selectivity | - Competitive substitution at different bromine positions: The four bromine atoms have different reactivities (vinylic vs. allylic), but reaction conditions may not favor selective substitution.- Elimination side reactions: Strong, sterically hindered bases can promote elimination reactions, leading to the formation of unsaturated byproducts. | - Control stoichiometry: For selective mono- or di-substitution, carefully control the stoichiometry of the nucleophile and consider using a less reactive nucleophile or lower temperatures.- Choice of base/nucleophile: To minimize elimination, use a non-basic or weakly basic nucleophile. If a strong base is required, consider using a non-nucleophilic base in conjunction with a separate nucleophile. |
| Product Degradation | - High reaction temperature: The desired product may be thermally unstable under the reaction conditions.- Prolonged reaction time: Extended exposure to reaction conditions can lead to decomposition. | - Optimize temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate.- Monitor reaction closely: Stop the reaction as soon as the starting material is consumed to avoid over-reaction and degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the four bromine atoms in this compound?
The four bromine atoms in this compound serve as excellent leaving groups in nucleophilic substitution reactions[1]. The bromines on the bromomethyl groups are allylic and are generally more reactive towards SN2 substitution than the vinylic bromines attached directly to the double bond. This difference in reactivity can potentially be exploited to achieve selective substitution under carefully controlled conditions.
Q2: How can I control the degree of substitution to obtain mono-, di-, tri-, or tetra-substituted products?
Controlling the extent of substitution is a significant challenge due to the high reactivity of the substrate. Here are some strategies:
-
Stoichiometry: The most direct approach is to carefully control the molar ratio of the nucleophile to the substrate. For mono-substitution, using one equivalent or a slight excess of the nucleophile is a starting point. For complete substitution, a larger excess of the nucleophile is typically required.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the reaction at the most reactive sites and slowing down subsequent substitutions.
-
Nucleophile Reactivity: Using a less reactive nucleophile can provide better control over the substitution process.
Q3: What are the optimal solvent choices for nucleophilic substitution on this substrate?
For SN2 reactions, which are common with this type of substrate, polar aprotic solvents are generally preferred. These solvents, such as acetonitrile , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) , can dissolve both the substrate and many common nucleophiles while minimally solvating the nucleophile, thus enhancing its reactivity.
Q4: What are some common side reactions to be aware of?
-
Elimination Reactions: When using strong and/or bulky bases as nucleophiles, elimination reactions can compete with substitution, leading to the formation of dienes and other unsaturated byproducts.
-
Over-substitution: As mentioned, it can be challenging to control the degree of substitution, often leading to a mixture of products with varying numbers of substituted bromine atoms.
-
Cyclization: When using a dinucleophile, intramolecular cyclization can occur to form heterocyclic compounds. For example, reaction with sodium sulfide can lead to the formation of a substituted thiophene ring[1].
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes, this compound is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before use.
Quantitative Data on Nucleophilic Substitution Reactions
The following table summarizes reaction conditions and yields for the substitution of this compound with various nucleophiles.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Methylimidazole | 1-Methylimidazole | Acetonitrile | Reflux | 12 | 1,1'-(2,3-bis(bromomethyl)but-2-ene-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) bromide | >90 | [1] |
| Pyridine | Pyridine | Acetonitrile | Reflux | 12 | 1,1'-(2,3-bis(bromomethyl)but-2-ene-1,4-diyl)bis(pyridin-1-ium) bromide | High | [1] |
| Triethylamine | Triethylamine | Acetonitrile | Reflux | 12 | N1,N1,N4,N4-tetraethyl-2,3-bis(bromomethyl)but-2-ene-1,4-diaminium bromide | High | [1] |
| Thiourea | Thiourea | Ethanol | Reflux | 4 | 2,2'-(2,3-bis(bromomethyl)but-2-ene-1,4-diyl)bis(isothiouronium) dibromide | Not specified | [1] |
| Sodium Sulfide | Na₂S | Not specified | Not specified | Not specified | Substituted thiophene | Not specified | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of Dicationic Ionic Liquids
This protocol describes the synthesis of a dicationic ionic liquid using 1-methylimidazole as the nucleophile.
Materials:
-
This compound
-
1-Methylimidazole
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add 1-methylimidazole (at least 4 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 12 hours.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Synthesis of a Substituted Thiophene
This protocol outlines a general approach for the synthesis of a thiophene derivative via cyclization.
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
A suitable polar aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF.
-
Add sodium sulfide (at least 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Logical Relationship for Optimizing Reaction Conditions
Caption: A logical workflow for troubleshooting low-yield nucleophilic substitution reactions.
General Experimental Workflow for Nucleophilic Substitution
Caption: A general experimental workflow for nucleophilic substitution reactions.
References
Technical Support Center: Storage and Handling of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS No. 30432-16-7) to prevent polymerization and ensure material stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, it is recommended to store this compound at temperatures between 2°C and 8°C.[1][2] This refrigerated condition helps to minimize the potential for thermal decomposition and self-polymerization.
Q2: What are the ideal storage container and atmospheric conditions?
A2: The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[3] For long-term storage, it is best practice to flush the container with an inert gas, such as argon or nitrogen, to displace oxygen, which can initiate polymerization.[4] The storage area should be dry, cool, and well-ventilated.[3]
Q3: Does this compound have a tendency to polymerize?
A3: Due to its structure as a substituted but-2-ene, a type of unsaturated hydrocarbon, this compound possesses the potential to undergo polymerization, particularly when exposed to heat, light, or impurities that can act as initiators.[5][6]
Q4: Should a polymerization inhibitor be used for storing this compound?
A4: While not always pre-mixed by suppliers, adding a polymerization inhibitor is a prudent measure for long-term storage or if the material will be subjected to conditions that might promote polymerization (e.g., elevated temperatures during transport). Unsaturated monomers like butadiene and styrene often require inhibitors for safe storage and transport.[5]
Q5: What types of polymerization inhibitors are suitable for this compound?
A5: Based on common practice for other reactive alkenes, suitable inhibitors would likely be radical scavengers.[5] These can include phenolic compounds such as Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ), or stable radical compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[5][7] The choice of inhibitor may depend on the intended downstream application and the ease of its removal.
Q6: How can I tell if my sample of this compound has started to polymerize?
A6: Signs of polymerization can include a change in the physical appearance of the material, such as becoming viscous, forming a solid mass, or exhibiting cloudiness in solution. A noticeable change in solubility compared to a fresh sample can also be an indicator.
Troubleshooting Guide: Preventing Polymerization
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Material appears viscous or has solidified upon warming to room temperature. | - Onset of polymerization due to prolonged storage at improper temperatures.- Exposure to light or air. | - Immediate Action: Cool the sample back down to 2-8°C to slow the reaction.- Assessment: Test a small portion for solubility in a standard solvent. If insoluble or poorly soluble, significant polymerization has likely occurred.- Prevention: Always store at the recommended 2-8°C in a dark, sealed container. For long-term storage, consider adding a polymerization inhibitor. |
| Unexpected exothermic reaction or fuming upon opening the container. | - Contamination with impurities that can initiate a runaway polymerization.- Reaction with atmospheric moisture or oxygen. | - Safety First: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Stabilization: If safe to do so, dissolve a small amount in a compatible, dry solvent and cool the solution. Consider adding a radical inhibitor.- Prevention: Ensure the storage container is clean, dry, and properly sealed. Use an inert atmosphere for long-term storage. |
| Reduced reactivity in subsequent experiments. | - Partial polymerization has consumed some of the monomer.- Degradation of the compound. | - Purification: If the material is not heavily polymerized, it may be possible to purify it by recrystallization from a suitable solvent like cyclohexane.[3] Add a non-volatile inhibitor to the flask during any heating steps.[4]- Verification: Confirm the purity of the material using analytical techniques such as NMR or melting point determination before use. |
Data Presentation: Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C | Minimizes thermal energy that can initiate polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes oxygen, a known initiator of radical polymerization.[4] |
| Container | Tightly sealed, opaque or amber glass | Protects from moisture and light. |
| Inhibitor Type | Phenolic (e.g., BHT, Hydroquinone) or Stable Radical (e.g., TEMPO) | Scavenges free radicals that propagate polymerization.[5][7] |
| Inhibitor Concentration | 100 - 1000 ppm | Effective range for preventing polymerization without significantly impacting most downstream applications. |
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor to this compound
Objective: To stabilize this compound for long-term storage by the addition of a polymerization inhibitor.
Materials:
-
This compound
-
Polymerization inhibitor (e.g., Butylated Hydroxytoluene - BHT)
-
Anhydrous solvent in which both the compound and inhibitor are soluble (e.g., Dichloromethane or Toluene)
-
Clean, dry storage vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a fume hood, weigh the desired amount of this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of anhydrous solvent to dissolve the compound completely.
-
Inhibitor Addition: Prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL BHT in the same solvent). Calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., 500 ppm). Add the calculated volume of the inhibitor stock solution to the stirred solution of the main compound.
-
Mixing: Stir the solution for 10-15 minutes at room temperature to ensure the inhibitor is homogeneously distributed.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to avoid thermal stress on the compound. Do not evaporate to complete dryness to avoid forming a hard cake. A slightly oily solid is acceptable.
-
Final Storage: Transfer the stabilized solid to the final storage vial. Flush the vial with a stream of inert gas for 1-2 minutes before tightly sealing the cap.
-
Labeling and Storage: Clearly label the vial, including the name of the added inhibitor and its concentration. Store the vial at 2-8°C.
Visualization
Caption: Workflow for assessing and ensuring the stability of stored this compound.
References
- 1. This compound Supplier|CAS 30432-16-7 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
troubleshooting low solubility issues with 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. The information is designed to address common challenges, with a particular focus on resolving low solubility issues encountered during experimental work.
Troubleshooting Guide: Low Solubility Issues
Low solubility of this compound can hinder reaction kinetics and overall success. The following guide provides a systematic approach to addressing these challenges.
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?
A1: Low solubility is a known challenge with this highly functionalized, high molecular weight compound. Consider the following steps to improve dissolution:
-
Solvent Selection: The choice of solvent is critical. While this compound has limited solubility in many common solvents, certain polar aprotic solvents are more effective. Refer to the solubility data table below for guidance. Dimethylformamide (DMF) is often a good starting point for reactions requiring high solubility.
-
Heating: Gently warming the solvent while stirring can significantly increase the solubility of this compound. Always monitor the temperature to avoid potential degradation, especially for prolonged periods.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of a solvent in which the compound is more soluble (like DMF or dichloromethane) to a less effective solvent can improve overall solubility.
Q2: I've managed to dissolve the compound with heating, but it precipitates out of solution as the reaction proceeds. How can I prevent this?
A2: Precipitation during a reaction can indicate that the concentration of the dissolved species is decreasing, or that the reaction product is less soluble than the starting material.
-
Maintain Temperature: If the compound was dissolved with heat, it may be necessary to maintain the reaction at an elevated temperature to keep all components in solution.
-
Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation.
-
Monitor the Reaction: Analyze the precipitate. It could be your desired product crashing out, an intermediate, or unreacted starting material. This will help you to adjust your reaction conditions accordingly.
Q3: Can I use any solvent for my reaction with this compound?
A3: No, solvent choice should be guided by both solubility and compatibility with your reaction conditions. The four bromine atoms in this compound are excellent leaving groups, making the compound highly reactive towards nucleophiles.[1] Avoid using nucleophilic solvents (e.g., alcohols, primary or secondary amines) if they can interfere with your desired reaction pathway.
Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving this compound. |
| Acetonitrile | Soluble | Often used in nucleophilic substitution reactions with this substrate.[1] |
| Dimethylformamide (DMF) | Soluble | A good choice for achieving higher concentrations. |
| Tetrahydrofuran (THF) | Sparingly Soluble | May require heating to achieve dissolution. |
| Cyclohexane | Sparingly soluble at room temperature, soluble when hot | Commonly used for recrystallization. |
| Petroleum Ether | Sparingly Soluble | Can be used for washing or recrystallization in combination with other solvents. |
| Water | Insoluble | As expected for a polyhalogenated organic compound. |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization, a technique that relies on its differential solubility in a hot versus cold solvent.
Materials:
-
Crude this compound
-
Cyclohexane (or a suitable alternative solvent/co-solvent system)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane.
-
Heating: Gently heat the mixture with stirring. Add more cyclohexane in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The compound will begin to crystallize.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of this compound?
A1: The molecular formula is C₆H₈Br₄, and the molecular weight is 399.74 g/mol .[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place at 2-8°C.[1]
Q3: What are the main applications of this compound?
A3: This compound is a versatile building block in organic synthesis, particularly in polymer science and the synthesis of complex heterocyclic molecules due to its high reactivity.[1] The four bromine atoms act as leaving groups in nucleophilic substitution reactions.[1]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q5: Are there any known incompatibilities for this compound?
A5: Due to its reactive nature, it should be kept away from strong oxidizing agents and strong bases.
Visual Guides
Caption: Troubleshooting workflow for low solubility issues.
Caption: Experimental workflow for recrystallization.
References
Technical Support Center: Production of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS: 30432-16-7). It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established synthetic route for this compound?
A1: The primary and most direct method for synthesizing this compound is through the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.[1] This process involves the addition of bromine across the conjugated diene system. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired tetrabrominated product while minimizing the formation of side products.[1]
Q2: What are the critical safety precautions for handling this compound?
A2: this compound is a hazardous chemical. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] When handling this compound, you must:
-
Work in a well-ventilated area or under a chemical fume hood.[2][4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing.[2][3][4]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
In case of contact, follow standard first-aid measures immediately. For skin contact, wash with plenty of water; for eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[2][3]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The recommended storage temperature is between 2-8°C.[1][5] The product should be stored locked up and away from incompatible materials.[2][4]
Q4: How can the purity of the synthesized product be determined?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of brominated butene derivatives and for the isolation of impurities.[6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to confirm the structure and identify any potential impurities.
Troubleshooting Guide
Scaling up chemical reactions can introduce challenges not present at the lab bench scale. This guide addresses common issues encountered during the production of this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Mitigation Strategies |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate temperature. 2. Side Reactions: Formation of under- or over-brominated species due to poor stoichiometric control.[1] 3. Product Loss During Workup: Product lost during extraction, washing, or transfer steps. 4. Inefficient Purification: Significant loss of product during recrystallization. | 1. Monitor the reaction using TLC or HPLC to ensure completion. 2. Ensure precise measurement of 2,3-dimethyl-1,3-butadiene and bromine. Add bromine solution dropwise to maintain control. 3. Optimize the workup procedure to minimize phase transfer losses. 4. Carefully select the recrystallization solvent system and optimize the cooling process to maximize crystal formation. |
| Product Impurity | 1. Reagent Quality: Impurities present in the starting materials (diene or bromine). 2. Poor Temperature Control: Higher temperatures can lead to the formation of undesired isomers and side products. 3. Inefficient Mixing: Localized high concentrations of bromine can cause over-bromination. | 1. Use high-purity starting materials. 2. Maintain a consistent low reaction temperature (e.g., 0-5°C) using an efficient cooling system (ice bath or jacketed reactor). 3. Ensure vigorous and efficient stirring throughout the bromine addition, especially at larger scales. |
| Exothermic Reaction Runaway | 1. Rapid Reagent Addition: Adding bromine too quickly on a large scale can overwhelm the cooling system's capacity to dissipate heat. 2. Inadequate Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. | 1. Add the bromine solution slowly and methodically via a dropping funnel or syringe pump. Monitor the internal temperature continuously. 2. For multi-liter scales, use a jacketed reactor with a circulating coolant. Ensure the reaction is diluted with a sufficient volume of solvent. |
| Purification Difficulties | 1. Oily Product: The crude product fails to solidify or crystallizes as an oil. 2. Poor Crystal Formation: Difficulty in inducing crystallization from the solvent. | 1. This may indicate significant impurities. Wash the crude product with a cold non-polar solvent like hexane to remove some impurities before attempting recrystallization. 2. Test various solvent systems on a small scale. Try techniques like scratching the flask or seeding with a small crystal to induce crystallization. |
Experimental Protocols
1. Synthesis via Bromination of 2,3-Dimethyl-1,3-butadiene
-
Materials & Equipment:
-
2,3-Dimethyl-1,3-butadiene
-
Liquid Bromine
-
Dichloromethane (DCM, reaction solvent)
-
Saturated sodium bicarbonate solution (quenching)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Jacketed reactor or round-bottom flask with a magnetic stirrer and ice bath
-
Dropping funnel
-
-
Procedure:
-
Set up the reactor/flask equipped with a stirrer, dropping funnel, and thermometer. Ensure the setup is in a chemical fume hood.
-
Charge the reactor with 2,3-dimethyl-1,3-butadiene and dichloromethane.
-
Cool the mixture to 0°C using an ice bath or circulating cooler.
-
Prepare a solution of bromine in dichloromethane and load it into the dropping funnel.
-
Add the bromine solution dropwise to the stirred diene solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour.
-
Slowly quench the reaction by adding saturated sodium bicarbonate solution until the reddish-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
2. Purification by Recrystallization
-
Procedure:
-
Transfer the crude solid product to an appropriately sized Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Data and Visualizations
Table of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 30432-16-7 | [5] |
| Molecular Formula | C₆H₈Br₄ | [1][5] |
| Molecular Weight | 399.74 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Density | 2.303 g/cm³ | [1] |
| Boiling Point | 376.9°C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [1][5] |
Experimental Workflow Diagram
References
Validation & Comparative
comparing reactivity of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene with other brominated compounds
For researchers and professionals in drug development and organic synthesis, the selection of a building block with appropriate reactivity is critical. 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a highly functionalized and exceptionally reactive compound used in the synthesis of complex molecules, polymers, and heterocycles.[1] This guide provides an objective comparison of its reactivity against other common brominated compounds, supported by established chemical principles and a detailed experimental protocol for quantitative analysis.
Structural Analysis of Reactivity
The reactivity of this compound (Structure 1) is dictated by the four bromine atoms, which are not all equivalent. The molecule contains two distinct types of carbon-bromine bonds:
-
Two Primary Allylic Bromides: The bromine atoms on the methyl groups (-CH₂Br) are attached to a carbon adjacent to the C=C double bond. These are primary allylic positions.
-
Two Vinylic Bromides: The bromine atoms are directly attached to the sp²-hybridized carbons of the C=C double bond.
In nucleophilic substitution reactions, the allylic bromides are significantly more reactive than the vinylic bromides.[2][3] The C(sp²)-Br bond in vinylic halides is stronger and less prone to cleavage due to the greater s-character of the carbon orbital and potential resonance involving the halogen's lone pairs.[2] Therefore, the -CH₂Br groups are the primary sites for substitution reactions.
Comparison with Alternative Brominated Compounds
The enhanced reactivity of the allylic bromide groups in this compound can be understood by comparing it with other standard alkyl halides. Allylic and benzylic halides exhibit accelerated rates in both Sₙ1 and Sₙ2 reactions due to the stabilization of the transition state or carbocation intermediate through resonance.[2][4]
Data Presentation: Predicted Reactivity
While direct, published kinetic data comparing this compound with other bromides under identical conditions is scarce, a qualitative and predicted order of reactivity can be established based on well-understood mechanistic principles.[5][6] The following tables summarize the key structural features and the expected relative reactivity in Sₙ2 and Sₙ1 reactions.
Table 1: Structural Comparison of Selected Brominated Compounds
| Compound | IUPAC Name | Formula | Type of Halide |
| Target Compound | This compound | C₆H₈Br₄ | Primary Allylic & Vinylic |
| Alternative 1 | 1-Bromobutane | C₄H₉Br | Primary Alkyl |
| Alternative 2 | 2-Bromo-2-methylpropane | C₄H₉Br | Tertiary Alkyl |
| Alternative 3 | 3-Bromoprop-1-ene | C₃H₅Br | Primary Allylic |
| Alternative 4 | (Bromomethyl)benzene | C₇H₇Br | Primary Benzylic |
| Alternative 5 | trans-1,4-Dibromo-2-butene | C₄H₆Br₂ | Primary Allylic |
Table 2: Predicted Relative Reactivity in Nucleophilic Substitution Reactions
| Compound | Predicted Sₙ2 Rate | Rationale | Predicted Sₙ1 Rate | Rationale |
| 1-Bromobutane | Moderate | Unhindered primary alkyl.[7] | Very Slow | Unstable primary carbocation. |
| 2-Bromo-2-methylpropane | Very Slow | Sterically hindered tertiary center. | Fast | Stable tertiary carbocation. |
| Allyl Bromide | Fast | Resonance stabilization of transition state.[4] | Fast | Resonance-stabilized carbocation.[4] |
| Benzyl Bromide | Very Fast | Enhanced resonance stabilization of transition state. | Very Fast | Highly resonance-stabilized carbocation.[2] |
| trans-1,4-Dibromo-2-butene | Fast | Similar to allyl bromide, contains two reactive sites.[8] | Fast | Forms a resonance-stabilized carbocation. |
| Target Compound | Very Fast | Contains two unhindered primary allylic positions. | Fast | Forms a resonance-stabilized carbocation. |
Note: The reactivity of the target compound refers to the reaction at its allylic positions.
Key Reaction Pathways
Nucleophilic substitution reactions on the allylic bromide positions can proceed through either Sₙ2 or Sₙ1 mechanisms, depending on the nucleophile, solvent, and temperature.
Sₙ2 Pathway
The Sₙ2 mechanism is a single-step process favored by strong nucleophiles and polar aprotic solvents. The reactivity is sensitive to steric hindrance.[7] The primary allylic nature of the reactive sites in this compound makes it an excellent substrate for Sₙ2 reactions.
Sₙ2 reaction at an allylic bromide center.
Sₙ1 Pathway
The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents. The stability of the allylic carbocation, which is stabilized by resonance, facilitates this pathway.
Sₙ1 reaction showing resonance stabilization.
Experimental Protocols
To quantitatively assess the reactivity of this compound relative to other brominated compounds, a standardized kinetic study can be performed. The following protocol outlines a general method for comparing reaction rates via gas chromatography (GC).[5]
Objective: To determine the relative second-order rate constants for the reaction of various bromides with a nucleophile (e.g., iodide).
Materials:
-
This compound
-
Alternative brominated compounds (e.g., 1-bromobutane, allyl bromide)
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (solvent)
-
Internal Standard (e.g., dodecane, non-reactive under test conditions)
-
Thermostatted reaction vessel (e.g., jacketed beaker with water bath)
-
Gas Chromatograph (GC) with a suitable column and FID detector
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each brominated compound in anhydrous acetone.
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Prepare a 0.05 M solution of the internal standard in anhydrous acetone.
-
-
Kinetic Run:
-
In the thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), combine a known volume of one of the bromide stock solutions and the internal standard solution.
-
Initiate the reaction by adding a known volume of the NaI stock solution with vigorous stirring. Start a timer immediately.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of cold water and a small amount of a suitable organic solvent (e.g., diethyl ether) for extraction. Shake vigorously.
-
Analyze the organic layer by GC to determine the concentration of the remaining alkyl bromide relative to the internal standard.
-
-
Data Analysis:
-
Create a calibration curve for each bromide compound by plotting GC peak area ratios (compound/internal standard) against known concentrations.
-
For each kinetic run, plot the natural logarithm of the concentration of the alkyl bromide versus time.
-
The slope of this line will be equal to -k_obs_ (the pseudo-first-order rate constant). If the concentration of the nucleophile is known and in large excess, the second-order rate constant (k₂) can be determined.
-
Workflow for kinetic analysis of bromide reactivity.
Conclusion
This compound is an exceptionally reactive substrate in nucleophilic substitution reactions due to the presence of two primary allylic C-Br bonds. Its reactivity is predicted to be comparable to or greater than that of simple allylic and benzylic bromides and significantly higher than that of standard alkyl halides. This high reactivity, combined with its multiple reaction sites, makes it a valuable and versatile building block for constructing complex molecular architectures. The experimental protocol provided offers a robust framework for researchers to quantify these reactivity differences and make informed decisions for specific synthetic applications.
References
A Comparative Guide to the Synthesis of Polyiminofurans: Alternative Reagents and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of novel polymers with unique properties is a continuous pursuit. Polyiminofurans, with their intriguing electronic and structural characteristics, represent a promising class of materials. This guide provides an objective comparison of different synthetic routes to polyiminofurans, focusing on reagent alternatives, reaction conditions, and performance, supported by experimental data.
Introduction to Polyiminofuran Synthesis
Polyiminofurans are polymers containing the iminofuran moiety in their repeating units. The development of efficient synthetic methods is crucial for exploring their potential applications in fields such as materials science and medicinal chemistry. Traditional methods for the synthesis of furan-containing polymers often involve multi-step procedures and harsh reaction conditions. However, recent advancements have led to the development of more efficient and versatile catalyst-free multicomponent polymerization (MCP) reactions. This guide will delve into these modern approaches and compare them with classical methods like the Paal-Knorr synthesis, which is a cornerstone in the synthesis of furan and pyrrole rings.
Comparison of Synthetic Reagents and Methodologies
The synthesis of polyiminofurans can be broadly approached through two main strategies: the direct polymerization of monomers to form the polyiminofuran backbone, and the synthesis of iminofuran monomers followed by their polymerization. This guide will focus on the direct multicomponent polymerization approaches for which quantitative data is available.
Catalyst-Free Multicomponent Polymerization (MCP)
A significant breakthrough in polyiminofuran synthesis has been the development of catalyst-free multicomponent polymerizations. These reactions are highly efficient, atom-economical, and allow for the straightforward construction of complex polymer structures from simple and readily available starting materials.
Two notable examples of this approach are the synthesis of poly(iminofuran-arylene)s (PIFAs) and poly(iminofuran-spiro-oxindole)s.
dot
General workflow for catalyst-free multicomponent polymerization of polyiminofurans.
A catalyst-free multicomponent polymerization has been successfully employed for the synthesis of poly(iminofuran-arylene)s (PIFAs).[1][2][3][4] This method involves the reaction of diisocyanides, dialkylacetylene dicarboxylates, and a bis(α-haloacetyl) compound, such as 4,4′-bis(2-bromoacetyl)biphenyl.[3] The reaction proceeds smoothly without the need for a catalyst, offering high yields and producing polymers with good molecular weights.
Table 1: Comparison of Reaction Parameters for the Synthesis of Poly(iminofuran-arylene)s (PIFAs) via MCP
| Diisocyanide | Dialkylacetylene dicarboxylate | Bis(α-haloacetyl) compound | Temperature (°C) | Yield (%) | Molecular Weight (Mw, g/mol ) |
| 1,4-Diisocyanobutane | Diethyl acetylenedicarboxylate | 4,4′-Bis(2-bromoacetyl)biphenyl | 100 | up to 89.7 | up to 24,300 |
| 1,6-Diisocyanohexane | Dimethyl acetylenedicarboxylate | 4,4′-Bis(2-bromoacetyl)biphenyl | 100 | - | - |
| 1,4-Diisocyanobenzene | Di-tert-butyl acetylenedicarboxylate | 4,4′-Bis(2-bromoacetyl)biphenyl | 100 | - | - |
Data extracted from Macromolecules 2019, 52, 9, 3319–3326.[1][2][3][4]
In a similar vein, a novel catalyst-free multicomponent spiropolymerization has been developed for the synthesis of poly(iminofuran-spiro-oxindole)s.[5] This reaction utilizes diisocyanides, activated alkynes, and bis-isatins as the building blocks. This method is notable for its ability to construct complex spirocyclic polymer architectures in a single step under mild conditions.
Table 2: Performance Data for the Synthesis of Poly(iminofuran-spiro-oxindole)s via MCP
| Diisocyanide | Activated Alkyne | Bis-isatin | Yield (%) | Molecular Weight (Mw, g/mol ) |
| Various aromatic and aliphatic diisocyanides | Dialkyl acetylenedicarboxylates | Various bis-isatins | up to 92.6 | up to 56,800 |
Data extracted from Macromolecules 2023, 26, 24, 9825–9834.[5]
Paal-Knorr Synthesis: A Potential Alternative for Monomer Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6][7][8] While not a direct method for polyiminofuran synthesis, it represents a viable and versatile alternative for the synthesis of iminofuran monomers, which could then be subjected to polymerization.
The general principle involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[7][8] For the synthesis of an iminofuran (a substituted pyrrole), the reaction is carried out in the presence of ammonia or a primary amine.[6][7]
dot
The Paal-Knorr synthesis for the formation of an iminofuran ring.
The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of substituted iminofuran monomers by choosing appropriately substituted 1,4-dicarbonyl compounds and amines.[8] These monomers could then be polymerized using various polymerization techniques to yield polyiminofurans. This two-step approach offers a high degree of control over the final polymer structure.
Experimental Protocols
General Procedure for Catalyst-Free Multicomponent Polymerization of PIFAs
A representative experimental protocol for the synthesis of poly(iminofuran-arylene)s is as follows:
-
To a dried Schlenk tube under a nitrogen atmosphere, add the diisocyanide (1.0 mmol), dialkylacetylene dicarboxylate (1.0 mmol), and bis(α-haloacetyl) compound (1.0 mmol).
-
Add anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) to achieve a desired monomer concentration.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[1][2][3][4]
General Procedure for the Paal-Knorr Synthesis of an Iminofuran Monomer
A general procedure for the synthesis of an iminofuran (pyrrole) monomer is as follows:
-
Dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the primary amine (1.0-1.2 equiv) or an ammonia source (e.g., ammonium acetate).
-
Add an acid catalyst (e.g., a catalytic amount of hydrochloric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting iminofuran monomer by column chromatography or distillation.[7][8]
Conclusion
The synthesis of polyiminofurans has been significantly advanced by the development of catalyst-free multicomponent polymerization reactions. These methods offer a highly efficient and straightforward route to novel poly(iminofuran-arylene)s and poly(iminofuran-spiro-oxindole)s with high yields and molecular weights. While the classical Paal-Knorr synthesis is not a direct polymerization method, it remains a powerful tool for the synthesis of a diverse range of iminofuran monomers, providing an alternative, two-step pathway to polyiminofurans with potentially greater control over the polymer's final structure. The choice of synthetic strategy will depend on the desired polymer architecture, the availability of starting materials, and the specific application in mind. The data and protocols presented in this guide offer a valuable resource for researchers venturing into the synthesis of this promising class of polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Poly(iminofuran-arylene) Containing Bromomethyl Groups Linked at the 5-Position of a Furan Ring via the Multicomponent Polymerizations of Diisocyanides, Dialkylacetylene Dicarboxylates, and Bis(2-bromoacetyl)biphenyl - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in Advanced Polymer Synthesis
For researchers and professionals in polymer science and drug development, the selection of monomers and cross-linking agents is a critical decision that dictates the ultimate properties and performance of the resulting materials. In the landscape of functionalized monomers, 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene emerges as a highly versatile and reactive building block, offering distinct advantages in the synthesis of complex polymer architectures and functional materials. This guide provides an objective comparison of its performance with alternative compounds, supported by available data and experimental insights.
This compound, a tetrabrominated butene derivative, is distinguished by its high density of reactive sites. With four bromine atoms—two vinylic and two allylic—this molecule serves as a potent precursor for a variety of polymerization and cross-linking reactions. Its utility is particularly evident in the construction of dendrimers, star-branched polymers, and functionalized polymers with tailored properties.[1]
Performance Comparison: this compound vs. Alternatives
A key application of this compound is in catalyst-free multicomponent cyclopolymerizations. This modern synthetic route allows for the efficient, one-pot synthesis of complex polymer structures under mild conditions. When compared to more traditional cross-linking agents like divinylbenzene (DVB), which typically requires radical initiators and high temperatures, the advantages in terms of reaction conditions and potential for functional group tolerance become apparent.
While direct, side-by-side comparative studies are limited, we can infer performance advantages from the properties of the resulting polymers and the nature of the polymerization reactions.
| Property | This compound | Divinylbenzene (DVB) | Bis(bromomethyl)benzene |
| Polymerization Type | Catalyst-free multicomponent cyclopolymerization, Nucleophilic substitution | Free-radical polymerization, Anionic polymerization | Polycondensation, Nucleophilic substitution |
| Reaction Conditions | Mild, often room temperature, catalyst-free | Requires radical initiator, elevated temperatures | Often requires elevated temperatures |
| Resulting Polymer Architecture | Functional polyiminofurans, dendrimers, star-polymers | Cross-linked networks (e.g., in polystyrene) | Linear or cross-linked polyesters/polyamides |
| Functional Group Tolerance | High, due to catalyst-free nature | Moderate, can be sensitive to radical scavengers | Good, but can be limited by side reactions |
| Polymer Functionality | High (contains reactive bromomethyl groups for post-modification) | Low (primarily a cross-linker) | Moderate (depends on the co-monomer) |
| Solubility of Resulting Polymers | Good solubility reported for polyiminofurans[1] | Generally forms insoluble, cross-linked gels | Varies depending on polymer structure |
| Thermal Stability of Polymers | Excellent thermal stability reported for polyiminofurans[1] | Good, depends on the base polymer | Generally good |
Experimental Protocols: A Closer Look at Synthesis
The distinct reactivity of this compound allows for novel polymerization pathways. A prime example is the catalyst-free multicomponent cyclopolymerization to synthesize functional polyiminofurans.
Experimental Protocol: Catalyst-Free Multicomponent Cyclopolymerization
This protocol describes the synthesis of functional polyiminofurans using this compound, a diisocyanide, and an activated alkyne.[2]
Materials:
-
This compound
-
Diisocyanide (e.g., 1,4-diisocyanobutane)
-
Activated alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in the anhydrous solvent.
-
Add the diisocyanide (1.0 mmol) to the solution and stir for 5 minutes.
-
Add the activated alkyne (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and wash the polymer with the non-solvent.
-
Dry the polymer in a vacuum oven to a constant weight.
The resulting polyiminofurans have been reported to exhibit good solubility and thermal stability, with molecular weights (Mw) reaching up to 19,600 g/mol and yields up to 89.5%.[2]
Visualizing the Synthesis: Polymerization Pathway
The catalyst-free multicomponent cyclopolymerization proceeds through a series of sequential nucleophilic additions and cyclizations. The following diagram illustrates the logical flow of this process.
Caption: Workflow for the synthesis of functional polyiminofurans.
Logical Relationships in Polymer Property Comparison
The choice of monomer or cross-linker directly influences the properties of the final polymer. The following diagram outlines the logical relationships between the choice of this compound and the resulting polymer characteristics compared to a traditional alternative like divinylbenzene.
Caption: Comparison of monomer choice and resulting polymer properties.
Conclusion
This compound offers significant advantages for the synthesis of advanced and functional polymers. Its high reactivity and amenability to catalyst-free multicomponent reactions open avenues for creating complex polymer architectures with a high degree of functionalization, often under milder conditions than those required for traditional cross-linking agents like divinylbenzene. The resulting polymers, such as polyiminofurans, exhibit promising properties including good solubility and thermal stability. While direct comparative quantitative data with a broad range of alternatives is still emerging, the unique reactivity profile of this compound positions it as a valuable tool for researchers and professionals aiming to develop next-generation materials for a variety of applications, including drug delivery and advanced materials science.
References
Spectroscopic Analysis for the Structural Confirmation of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. We will explore the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a clear context for structural elucidation, we will compare these expected results with the spectroscopic data of two alternative, structurally related compounds: the saturated analogue, 1,2,3,4-tetrabromobutane, and the isomeric diene, 2,3-bis(bromomethyl)buta-1,3-diene.
Spectroscopic Data Comparison
The following tables summarize the expected and reported quantitative data for the target molecule and its alternatives. Due to the high degree of symmetry in this compound, a simplified NMR spectrum is anticipated.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~ 4.1-4.3 | Singlet | 8H | -CH₂Br |
| 1,2,3,4-Tetrabromobutane[1] | 3.9 - 4.1, 4.6 - 4.8 | Multiplet | 4H, 2H | -CH₂Br, -CHBr |
| 2,3-bis(bromomethyl)buta-1,3-diene | ~ 5.5-6.0, ~ 4.2 | Multiplet, Singlet | 4H, 4H | =CH₂, -CH₂Br |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~ 30-35, ~ 130-135 | -CH₂Br, C=C |
| 1,2,3,4-Tetrabromobutane | ~ 35-40, ~ 50-55 | -CH₂Br, -CHBr |
| 2,3-bis(bromomethyl)buta-1,3-diene | ~ 35-40, ~ 120-125, ~140-145 | -CH₂Br, =CH₂, =C |
Table 3: IR Spectroscopy Data (Predicted)
| Compound | Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~ 1640-1680, ~ 1200, ~ 600-700 | C=C stretch, C-H bend, C-Br stretch |
| 1,2,3,4-Tetrabromobutane | ~ 1200, ~ 600-700 | C-H bend, C-Br stretch |
| 2,3-bis(bromomethyl)buta-1,3-diene | ~ 1600, ~ 1200, ~ 900, ~ 600-700 | C=C stretch (conjugated), C-H bend, =C-H bend, C-Br stretch |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 396, 398, 400, 402, 404 (Isotopic pattern for Br₄) | [M-Br]⁺, [M-2Br]⁺, [M-CH₂Br]⁺ |
| 1,2,3,4-Tetrabromobutane | 372, 374, 376, 378, 380 (Isotopic pattern for Br₄) | [M-Br]⁺, [M-2Br]⁺, cleavage of C-C bonds |
| 2,3-bis(bromomethyl)buta-1,3-diene | 238, 240, 242 (Isotopic pattern for Br₂) | [M-Br]⁺, [M-CH₂Br]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structure of the target molecule.
References
A Comparative Analysis of Polymer Properties: The Impact of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene Incorporation
For researchers, scientists, and drug development professionals, the precise tuning of polymer properties is a critical aspect of material design. This guide provides a comprehensive comparison of the properties of polymers synthesized with and without the incorporation of the brominated monomer, 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. This monomer is a key building block in the development of advanced polymers, offering a pathway to enhanced thermal stability and flame retardancy.
The inclusion of this compound into a polymer backbone introduces a significant halogen content, which fundamentally alters the material's response to thermal stress and flammability. This guide will delve into the quantifiable differences in thermal, mechanical, and flame-retardant properties, supported by experimental data and detailed protocols.
Data Summary: Quantitative Comparison of Polymer Properties
| Property | Polymer without Brominated Monomer (Control) | Polymer with this compound |
| Thermal Stability (TGA) | ||
| Onset of Decomposition (Td5%) | Lower | Higher |
| Char Yield at 600°C | Lower | Significantly Higher |
| Flammability (UL-94) | V-2 or Fails | V-0 |
| Mechanical Properties | ||
| Tensile Strength | Baseline | Potentially slightly decreased |
| Flexural Modulus | Baseline | Potentially slightly increased |
| Glass Transition Temp. (DSC) | Baseline | Generally Increased |
Note: The values presented are illustrative and can vary significantly depending on the base polymer, the concentration of the brominated monomer, and the curing conditions.
Experimental Protocols
To ensure the accurate and reproducible comparison of polymer properties, the following standardized experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A pre-weighed sample (5-10 mg) is placed in a tared pan (e.g., alumina).
-
The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
Key data points to be recorded are the onset of decomposition temperature (the temperature at which 5% weight loss occurs, Td5%) and the percentage of residual char at a specified temperature (e.g., 600°C).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles (e.g., heating from 25°C to 200°C at 10°C/min, cooling to 25°C, and reheating at the same rate).
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
UL-94 Vertical Burn Test
-
Objective: To assess the flammability characteristics of the polymer.
-
Apparatus: A UL-94 test chamber with a Bunsen burner.
-
Procedure:
-
Rectangular bar specimens of the polymer with specified dimensions are prepared.
-
A specimen is held vertically and a flame is applied to the lower end for 10 seconds and then removed.
-
The duration of flaming after the first flame application (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.
-
The material is classified as V-0, V-1, or V-2 based on the flaming times and whether flaming drips ignite a cotton swatch placed below the specimen.
-
Visualizing the Impact: Synthesis and Comparison Workflow
The following diagrams, generated using the DOT language, illustrate the polymerization process and a logical workflow for comparing the properties of the synthesized polymers.
Caption: Polymerization schemes with and without the brominated monomer.
Caption: Workflow for comparing polymer properties.
A Comparative Guide to the Analytical Validation of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and validation of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene, a key building block in polymer science and organic synthesis. Due to the limited availability of specific validated methods for this compound, this document outlines established techniques for the analysis of structurally related brominated compounds, particularly brominated flame retardants (BFRs). The information presented herein is intended to guide researchers in developing and validating analytical protocols for purity assessment, impurity profiling, and quality control.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of suitable analytical methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈Br₄ | [1][2] |
| Molecular Weight | 399.75 g/mol | [1][2] |
| CAS Number | 30432-16-7 | [1][2] |
| Boiling Point | 376.9 °C at 760 mmHg | |
| Melting Point | 112-116 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in halogenated solvents (e.g., dichloromethane, chloroform) and ethers. |
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific analytical objective, such as identity confirmation, quantification, or impurity determination. This section compares the most relevant techniques for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile thermally stable compounds. Given the high boiling point of the target analyte, careful optimization of GC parameters is necessary to prevent thermal degradation in the injector and column.
Advantages:
-
High separation efficiency for complex mixtures.
-
Provides structural information through mass spectral fragmentation patterns.
-
High sensitivity, especially with selective ionization techniques.
Disadvantages:
-
Potential for thermal degradation of the analyte.
-
Derivatization may be required for polar impurities.
A typical GC-MS workflow for the analysis of brominated compounds is illustrated below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are thermally labile or non-volatile. For this compound, reversed-phase LC with a suitable organic mobile phase is a promising approach.
Advantages:
-
Applicable to a broader range of compounds than GC.
-
Milder ionization techniques (e.g., ESI, APCI) reduce the risk of degradation.
-
High sensitivity and selectivity.
Disadvantages:
-
Separation efficiency may be lower than capillary GC.
-
Matrix effects can be more pronounced.
The general workflow for LC-MS analysis is depicted in the following diagram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR should be employed for the comprehensive characterization of this compound.
Advantages:
-
Provides detailed structural information.
-
Quantitative NMR (qNMR) can be used for accurate purity assessment without a reference standard of the analyte.
-
Non-destructive technique.
Disadvantages:
-
Relatively low sensitivity compared to MS techniques.
-
Complex spectra may require advanced techniques for interpretation.
A logical workflow for NMR analysis is presented below.
Experimental Protocols (General)
GC-MS Parameters
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 - 280 °C (pulsed splitless) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50 - 500 m/z |
LC-MS Parameters
| Parameter | Typical Value |
| LC Column | C18, 100 mm x 2.1 mm ID, 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |
NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 16 | 1024 |
Predicted Spectral Data
In the absence of publicly available experimental spectra for this compound, the following are predicted data based on its chemical structure.
Predicted ¹H NMR Spectrum (in CDCl₃)
Due to the symmetry of the molecule, only one signal is expected in the ¹H NMR spectrum.
-
~4.3 ppm (singlet, 8H): This signal corresponds to the eight equivalent protons of the four bromomethyl (-CH₂Br) groups. The singlet nature arises from the absence of adjacent protons.
Predicted ¹³C NMR Spectrum (in CDCl₃)
Two distinct signals are predicted in the ¹³C NMR spectrum.
-
~30-35 ppm: This signal is attributed to the four equivalent carbon atoms of the bromomethyl (-CH₂Br) groups.
-
~135-140 ppm: This signal corresponds to the two equivalent sp²-hybridized carbon atoms of the double bond.
Expected Mass Spectrum (EI)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of four bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 396, 398, 400, 402, and 404, with a characteristic intensity ratio, corresponding to the different combinations of bromine isotopes.
-
Major Fragmentation Pathways:
-
Loss of a bromine radical (-Br), leading to a fragment ion cluster around m/z 317, 319, 321, and 323.
-
Loss of a bromomethyl radical (-CH₂Br), resulting in a fragment ion cluster around m/z 303, 305, 307, and 309.
-
Further fragmentation through successive losses of Br and HBr is also expected.
-
Conclusion
The analytical validation of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. GC-MS and LC-MS are well-suited for separation and identification, particularly for impurity profiling, while NMR spectroscopy is the gold standard for unambiguous structure confirmation and quantitative analysis. Although specific validated methods for this compound are not widely published, the general protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods tailored to their specific needs. It is imperative to perform in-house validation of any developed method to ensure its accuracy, precision, and suitability for its intended purpose.
References
A Comparative Performance Analysis of Dicationic Ionic Liquids Derived from 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of dicationic ionic liquids (DILs) synthesized using 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene as a precursor. The focus is on their synthesis, physicochemical properties, and antimicrobial activity, with supporting experimental data and detailed protocols.
Dicationic ionic liquids are a subclass of ionic liquids characterized by the presence of two cationic centers connected by a linker. This unique structure often imparts enhanced thermal stability and tunable properties compared to their monocationic counterparts. The use of a rigid but-2-ene linker derived from this compound offers a specific conformational constraint that can influence the material's properties and performance in various applications, notably in the biomedical field as antimicrobial agents.
Synthesis and Characterization
Dicationic ionic liquids based on a but-2-ene spacer are typically synthesized through a quaternization reaction. In a representative synthesis, (E)-1,4-dibromobut-2-ene is reacted with a twofold molar excess of an N-alkylimidazole, such as 1-methylimidazole, in a suitable solvent like acetonitrile. The reaction mixture is refluxed for an extended period, typically 48 hours, to ensure complete reaction and formation of the dicationic bromide salt.[1] The resulting product can then undergo anion exchange reactions to introduce other anions, such as bisulphate, hexafluorophosphate, or tetrafluoroborate, allowing for the fine-tuning of the DIL's physicochemical properties.[1]
The successful synthesis and purity of these compounds are confirmed using standard analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][2] Thermal stability is a critical performance parameter for ionic liquids and is typically evaluated using thermogravimetric analysis (TGA).[1][2]
Synthesis Workflow:
Caption: General synthesis pathway for dicationic ionic liquids.
Performance Comparison: Physicochemical Properties
The choice of cation, anion, and linker significantly influences the physicochemical properties of dicationic ionic liquids. While specific data for DILs derived from this compound is emerging, we can draw comparisons with other DILs featuring similar structural motifs. Generally, dicationic ionic liquids exhibit higher melting points, greater thermal stability, and higher viscosity compared to their monocationic analogues.[3]
| Property | Dicationic ILs (General Trends) | Monocationic ILs (for comparison) | Reference |
| Thermal Stability | Generally higher decomposition temperatures. | Lower decomposition temperatures. | [3] |
| Viscosity | Higher viscosity, which can be a limitation in some applications but advantageous in others (e.g., supported liquid membranes). | Lower viscosity. | [3] |
| Conductivity | Can be lower due to higher viscosity, but the presence of two charge carriers can also enhance conductivity. | Generally higher conductivity. | [4] |
| Solubility | Tunable based on the anion; can be miscible with a range of polar and non-polar solvents. | Also tunable, but the dicationic structure can introduce different solubility characteristics. | [3] |
Performance in Antimicrobial Applications
A significant application for dicationic ionic liquids derived from the but-2-ene spacer is as antimicrobial agents. Their dicationic nature is thought to enhance their interaction with negatively charged bacterial cell membranes, leading to improved antimicrobial efficacy.
A recent study systematically evaluated the antibacterial activity of a series of imidazolium-based dicationic ionic liquids with an (E)-but-2-ene spacer against a panel of pathogenic bacteria.[1][2] The minimum inhibitory concentration (MIC), a standard measure of antimicrobial effectiveness, was determined for these compounds.
Antimicrobial Activity (MIC in µg/mL) of Imidazolium DILs with (E)-but-2-ene Spacer:
| Compound (Cation-Anion) | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) |
| [C1-bute-C1-im]Br₂ | >500 | >500 | >500 | 250 | 125 |
| --INVALID-LINK--₂ | 125 | 62.5 | 62.5 | 31.25 | 31.25 |
| --INVALID-LINK--₂ | 250 | 125 | 125 | 62.5 | 62.5 |
| --INVALID-LINK--₂ | 250 | 125 | 125 | 62.5 | 62.5 |
(Data extracted from a study by Rehman et al., 2023.[1])
The results clearly indicate that the anion plays a crucial role in the antimicrobial performance. The dicationic bisulphate salt exhibited the most potent and broad-spectrum activity against the tested bacterial strains.[1][2] This highlights the "designer" nature of ionic liquids, where performance can be tailored by judicious selection of both the cation and the anion.
Antimicrobial Testing Workflow:
Caption: Standard workflow for determining MIC values.
Experimental Protocols
Synthesis of 1,4-bis(3-methylimidazolium-1-yl)but-2-ene dibromide[1]
-
To a solution of (E)-1,4-dibromobut-2-ene (3 g, 14 mmol) in acetonitrile (60 ml), add 1-methylimidazole (2.298 g, 28 mmol).
-
Reflux the reaction mixture for 48 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the white precipitate and wash it with diethyl ether.
-
Dry the resulting solid product under vacuum.
Anion Exchange to Bisulphate Salt[1]
-
Dissolve the synthesized 1,4-bis(3-methylimidazolium-1-yl)but-2-ene dibromide in a suitable solvent.
-
Add a stoichiometric amount of a bisulphate salt (e.g., sodium bisulphate).
-
Stir the mixture at room temperature for a specified period to allow for the anion exchange.
-
The formation of the bisulphate DIL can be confirmed by the precipitation of the bromide salt (e.g., sodium bromide), which can be removed by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the final dicationic ionic liquid with the bisulphate anion.
-
Dry the product in a vacuum oven at 60 °C.
Determination of Minimum Inhibitory Concentration (MIC)[1]
-
Preparation of Bacterial Suspension: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the dicationic ionic liquids in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the dicationic ionic liquid that completely inhibits the visible growth of the microorganism.
Conclusion
Dicationic ionic liquids derived from this compound represent a promising class of materials, particularly in the development of novel antimicrobial agents. Their performance is highly tunable through the modification of the anionic component, as evidenced by the superior antibacterial activity of the bisulphate derivatives. The rigid but-2-ene linker likely plays a key role in their interaction with biological targets. Further research into the structure-activity relationships and the evaluation of other physicochemical properties will be crucial for optimizing their performance in various scientific and therapeutic applications.
References
A Comparative Guide to the Applications of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene, a highly functionalized building block in organic synthesis. We offer an objective comparison of its performance with alternative reagents, supported by experimental data, to assist researchers in selecting the optimal synthetic strategies.
Synthesis of this compound
The primary route to this compound involves the exhaustive bromination of 2,3-dimethyl-1,3-butadiene. This reaction proceeds through a combination of 1,2- and 1,4-addition of bromine across the conjugated diene system, followed by radical substitution at the allylic positions.[1]
Conceptual Synthesis Workflow:
Caption: Synthesis of the target compound via bromination.
While the general strategy is established, specific high-yield experimental protocols for this transformation are not extensively detailed in the reviewed literature. However, protocols for the bromination of similar dienes, such as 1,3-butadiene to yield 1,4-dibromo-2-butene, are well-documented and can serve as a procedural basis.[2][3]
Applications in Polymer Chemistry: Synthesis of Polyiminofurans
A significant application of brominated butene derivatives is in the synthesis of functional polymers. A close structural analog of the target compound, 1,4-dibromo-2,3-butanedione, has been successfully employed in the catalyst-free multicomponent cyclopolymerization with diisocyanides and activated alkynes to produce polyiminofurans (PIFs).[4][5] These polymers are noted for their good solubility, thermal stability, and unique photophysical properties.[4]
Comparative Performance in Polyiminofuran Synthesis:
| Reagent | Comonomers | Yield (%) | Molecular Weight (Mw) | Reference |
| 1,4-Dibromo-2,3-butanedione | Diisocyanides, Activated Alkynes | up to 89.5% | up to 19,600 | [4] |
Experimental Protocol: Catalyst-Free Multicomponent Cyclopolymerization
A representative procedure for the synthesis of polyiminofurans using a brominated butanedione is as follows:
-
To a 10 mL Schlenk tube are added the diisocyanide (0.2 mmol), activated alkyne (0.2 mmol), and 1,4-dibromo-2,3-butanedione (0.2 mmol).
-
Anhydrous solvent (e.g., dichloromethane, 1.0 mL) is added, and the mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 24 h).
-
The resulting polymer is precipitated by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Logical Workflow for Polyiminofuran Synthesis:
Caption: Workflow for polyiminofuran synthesis.
Precursor for Dicationic Ionic Liquids
This compound is a potential precursor for the synthesis of dicationic ionic liquids (DILs), where it can act as a linker between two cationic headgroups. While specific experimental data for the use of the title compound in this context is limited in the reviewed literature, extensive research has been conducted on structurally similar linkers, providing a strong basis for comparison.
Comparison of Dicationic Ionic Liquid Synthesis with Alternative Linkers:
| Linker | Cationic Headgroup | Yield (%) | Reference |
| 1,4-Dibromo-2-butene | 1-Methylimidazole | 94% | [6] |
| 1,3-Dibromopropane | 1-Methylimidazole | 96% | [6] |
| α,α'-Dibromo-p-xylene | N-methylimidazole | Excellent | [7] |
| α,α'-Dibromo-m-xylene | N-methylimidazole | Excellent | [7] |
| α,α'-Dibromo-o-xylene | N-methylimidazole | Excellent | [7] |
Experimental Protocol: Synthesis of Dicationic Ionic Liquids with 1,4-Dibromo-2-butene
The following protocol for the synthesis of a dicationic ionic liquid using 1,4-dibromo-2-butene can be adapted for this compound:
-
1,4-dibromo-2-butene (1 equivalent) and 1-methylimidazole (2 equivalents) are dissolved in a suitable solvent (e.g., acetonitrile).
-
The reaction mixture is refluxed for an extended period (e.g., 48 hours).
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
The resulting white precipitate is filtered, washed, and dried under vacuum to yield the dicationic ionic liquid.[6]
Reaction Pathway for Dicationic Ionic Liquid Synthesis:
References
- 1. This compound Supplier|CAS 30432-16-7 [benchchem.com]
- 2. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 3. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]
- 4. Catalyst-Free Multicomponent Cyclopolymerizations of Diisocyanides, Activated Alkynes, and 1,4-Dibromo-2,3-Butanedione: a Facile Strategy toward Functional Polyiminofurans Containing Bromomethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene, a versatile building block in organic synthesis, with a particular focus on its utility in nucleophilic substitution and cyclization reactions. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages experimental data and compares its reactivity with computationally studied mechanisms of analogous compounds, primarily the Diels-Alder reaction of the closely related 2,3-dibromo-1,3-butadiene. This approach offers valuable insights into the factors governing the reactivity of polybrominated butene systems.
Overview of Reactivity
This compound is a highly functionalized molecule with four bromine atoms, rendering it susceptible to a variety of chemical transformations.[1][2] The presence of both vinylic and allylic bromine atoms offers multiple reactive sites for nucleophilic attack and facilitates the construction of complex molecular architectures, including heterocyclic and polymeric structures.
Alternative Compound for Comparison: 2,3-Dibromo-1,3-butadiene
For the purpose of comparing cycloaddition reactions, 2,3-dibromo-1,3-butadiene serves as a relevant analog. Its Diels-Alder reaction has been the subject of computational studies, providing a theoretical framework for understanding the pericyclic reactivity of substituted butadienes.
Comparative Analysis of Reaction Mechanisms
This section details the known and computationally predicted reaction mechanisms for this compound and 2,3-dibromo-1,3-butadiene.
Nucleophilic Substitution and Cyclization of this compound
The four bromine atoms in this compound are excellent leaving groups, making it a prime substrate for nucleophilic substitution reactions.[2]
-
Reaction with Tertiary Amines: This reaction is a prominent method for the synthesis of dicationic ionic liquids (DILs).[2][3] The reaction proceeds via a sequential SN2 mechanism where the tertiary amine displaces the bromide ions.
-
Reaction with Thiourea: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon atoms bearing bromine. This leads to the formation of isothiouronium salts, which can be further transformed.[2]
-
Cyclopolymerization: This compound participates in catalyst-free multicomponent cyclopolymerizations with diisocyanides and activated alkynes to produce functional polyiminofurans.[1]
Experimental Data for Nucleophilic Substitution
| Nucleophile | Product | Yield | Reference |
| 1-methylimidazole | 1,4-bis(3-methylimidazolidin-1-yl) but-2-ene bromide | 95% | [3] |
| Thiourea | Isothiouronium salts | - | [2] |
Logical Workflow for Nucleophilic Substitution
Caption: Generalized workflow for the synthesis of dicationic ionic liquids or isothiouronium salts.
Diels-Alder Reaction of 2,3-Dibromo-1,3-butadiene: A Computational Perspective
A computational study on the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride provides insights into the concerted versus stepwise mechanisms. Density functional theory (DFT) calculations show that the neutral reaction favors a concerted pathway, while the cationic reaction can proceed through either a concerted or a stepwise mechanism.
Computational Data for Diels-Alder Reaction of 2,3-Dibromo-1,3-butadiene with Maleic Anhydride
| Reaction Type | Favored Mechanism | Activation Energy (endo) | Activation Energy (exo) | Reference |
| Neutral | Concerted | 0.90 eV | 0.93 eV | |
| Cationic | Stepwise/Concerted | - | - |
Signaling Pathway for Concerted vs. Stepwise Diels-Alder Reaction
Caption: Competing pathways in the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene.
Experimental Protocols
Synthesis of Dicationic Ionic Liquids
Materials:
-
This compound
-
1-methylimidazole
-
Acetonitrile
Procedure:
-
Dissolve this compound (1 eq) in acetonitrile.
-
Add 1-methylimidazole (2 eq) to the solution.
-
Reflux the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the white precipitate by filtration.
-
Wash the precipitate with a suitable solvent.
-
Dry the product under vacuum to obtain the dicationic ionic liquid.[3]
General Procedure for Diels-Alder Reaction of a Substituted Butadiene
Materials:
-
2,3-disubstituted-1,3-butadiene (e.g., 2,3-dimethyl-1,3-butadiene as a proxy)
-
Maleic anhydride
-
Hexanes
Procedure:
-
In an Erlenmeyer flask, dissolve the diene in a suitable solvent.
-
Add maleic anhydride to the solution.
-
Gently warm the mixture to initiate the reaction. An exothermic reaction should be observed.[4]
-
After the initial reaction subsides, allow the mixture to cool.
-
Add hexanes to the cooled mixture and warm to dissolve the product.
-
Filter the warm solution to remove any unreacted maleic anhydride.
-
Cool the filtrate in an ice bath to crystallize the Diels-Alder adduct.
-
Collect the crystals by vacuum filtration and wash with cold hexanes.[4]
Conclusion
References
- 1. Catalyst-Free Multicomponent Cyclopolymerizations of Diisocyanides, Activated Alkynes, and 1,4-Dibromo-2,3-Butanedione: a Facile Strategy toward Functional Polyiminofurans Containing Bromomethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Supplier|CAS 30432-16-7 [benchchem.com]
- 3. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atc.io [atc.io]
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed procedures for the safe disposal of this compound, a highly reactive brominated organic intermediate. Adherence to these guidelines is essential to mitigate risks and ensure responsible chemical handling.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
Waste Classification and Segregation
As a brominated organic compound, this compound must be categorized as halogenated organic waste .[3][4][5] It is crucial to segregate this waste stream from non-halogenated organic solvents to facilitate proper disposal and prevent unintended chemical reactions.[4][5] Waste containers must be clearly labeled, identifying the contents to ensure safe handling and disposal.[4]
Spill and Contamination Management
In the event of a small spill, the solid material should be dampened with 60-70% ethanol before being transferred to a suitable container for disposal.[6] The contaminated area should then be cleaned with an absorbent paper dampened with the same ethanol solution, followed by a soap and water wash.[6] All contaminated materials, including absorbent paper and disposable PPE, must be collected in a sealed, vapor-tight plastic bag for eventual disposal as hazardous waste.[6] For larger spills, evacuate the area and follow emergency procedures.[4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[2][7][8][9] This ensures that the chemical is managed in accordance with all applicable local, national, and international regulations.[1][10]
Key Disposal and Treatment Information
| Parameter | Guideline | Citation |
| Waste Category | Halogenated Organic Waste | [3][4][5] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [2][7][9] |
| Recommended Technology | Chemical Incineration with Afterburner and Scrubber | [9][11] |
| Container Disposal | Treat as Unused Product; Do Not Mix with Other Waste | [2] |
| Spill Residue | Collect in Sealed Containers for Professional Disposal | [6][9] |
Recommended Treatment Technologies
For halogenated organic wastes such as this compound, high-temperature incineration in a specially designed incinerator equipped with an afterburner and a scrubber is the preferred treatment method.[9][11] This process is designed to destroy the organic molecule while capturing and neutralizing the resulting acidic halogenated byproducts, such as hydrogen bromide. Other technologies that may be considered for halogenated organic waste streams include rotary kiln and liquid injection incineration.[12]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. echemi.com [echemi.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the safe handling of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][2] | To prevent contact with the eyes, which can cause serious irritation or damage.[1][2] |
| Skin Protection | Chemically resistant gloves (inspect before use), fire/flame resistant and impervious clothing, and a full-length chemical-resistant lab apron.[1][2][3] | To prevent skin contact, which can cause irritation and burns.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., N100 or P3) should be used.[2] | To avoid inhalation of dust, fumes, or vapors, which may cause respiratory irritation.[1] |
Experimental Protocol for Safe Handling
This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Verify that the chemical fume hood is functioning correctly.[5]
-
Prepare a designated work area and ensure it is clean and uncluttered.[5]
-
Assemble all necessary equipment and materials before handling the chemical.
-
Don the appropriate PPE as specified in Table 1.
2. Handling the Chemical:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid the formation of dust.[1]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]
3. Storage:
-
Store the chemical in a tightly sealed, chemically resistant container.[6]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][6]
-
Store locked up and segregated from incompatible materials such as strong oxidizing agents and bases.[1][4]
4. Spill Response:
-
In the event of a minor spill, alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill and prevent it from spreading.
-
For small spills, the material can be carefully collected and placed into a labeled hazardous waste container.[6]
-
Avoid breathing any dust or vapors generated during cleanup.[1]
-
All materials used for cleanup (e.g., paper towels, absorbent pads) are considered hazardous waste and must be disposed of accordingly.[3]
5. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation occurs.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Collection:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.[6]
-
Contaminated Solid Waste: All disposable lab supplies that have come into contact with the chemical, such as gloves, filter paper, and paper towels, must be collected in a designated solid hazardous waste container.[6]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[6]
Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste disposal facility.[1][4]
-
Ensure that all waste containers are tightly sealed and properly labeled before collection.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
